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  • Product: 7-Chlorobenzo[d][1,3]dioxol-5-ol
  • CAS: 1414972-62-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Inferred Reactivity of 7-Chlorobenzo[d]dioxol-5-ol

Abstract: 7-Chlorobenzo[d]dioxol-5-ol is a halogenated derivative of the naturally occurring benzodioxole family. Direct experimental data for this specific compound is limited in publicly accessible literature. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 7-Chlorobenzo[d]dioxol-5-ol is a halogenated derivative of the naturally occurring benzodioxole family. Direct experimental data for this specific compound is limited in publicly accessible literature. This guide provides a comprehensive overview of its predicted chemical and physical properties, hypothesized synthesis routes, and expected spectroscopic characteristics. By leveraging data from structurally analogous compounds—notably Benzo[d][1][2]dioxol-5-ol (sesamol), chlorinated benzodioxoles, and other halogenated phenols—this document offers a robust, data-driven profile for researchers, chemists, and drug development professionals. The narrative emphasizes the rationale behind the predicted properties, grounding them in established principles of organic chemistry.

Introduction and Context

The 1,3-benzodioxole scaffold is a privileged structure in medicinal and organic chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[3][4] The parent compound, Benzo[d][1][2]dioxol-5-ol, commonly known as sesamol, is a potent antioxidant found in sesame seeds and oil.[1][5] Halogenation of such scaffolds is a common strategy in drug discovery to modulate pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and membrane permeability.

This guide focuses on the specific, yet sparsely documented, derivative: 7-Chlorobenzo[d]dioxol-5-ol. Due to the absence of extensive empirical data, this document serves as a predictive guide. The properties and behaviors outlined herein are inferred from well-characterized structural analogs, providing a foundational resource for its synthesis, characterization, and potential application.

Predicted Molecular and Physical Properties

The introduction of a chlorine atom to the benzodioxole ring is expected to significantly influence its physical properties compared to the parent compound, sesamol.

Structural and Basic Chemical Information
PropertyPredicted Value / InformationRationale / Analog Comparison
Molecular Formula C₇H₅ClO₃Based on the core structure with one chlorine and one hydroxyl group.
Molecular Weight 172.57 g/mol Calculated from the molecular formula.
CAS Number Not AssignedNo CAS number is currently indexed for this specific structure.
Appearance Off-white to light tan crystalline solidSesamol is an off-white crystalline solid.[6] Halogenated phenols are typically solids at room temperature.
Melting Point > 66 °CHigher than sesamol (62-65 °C)[5] due to increased molecular weight and stronger intermolecular forces (dipole-dipole interactions) from the C-Cl bond. For comparison, 6-Bromopiperonal has a melting point of 128-132 °C.
Boiling Point > 270 °C (at atm. pressure)Significantly higher than sesamol due to increased molecular weight and polarity. 5-Chloro-1,3-benzodioxole has a boiling point of 185-187 °C.[7] The hydroxyl group will further increase the boiling point due to hydrogen bonding.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., Ethanol, DMSO, DMF, Acetone)Similar to sesamol, which is sparingly soluble in water but miscible with most oils.[5] The polar hydroxyl group allows for some water solubility, but the aromatic ring and chlorine atom favor organic solvents.[8]
pKa ~9.5Slightly lower (more acidic) than sesamol (pKa ≈ 9.79)[9] due to the electron-withdrawing inductive effect of the chlorine atom, which stabilizes the corresponding phenoxide anion.

Postulated Synthesis Pathway

A plausible synthetic route to 7-Chlorobenzo[d]dioxol-5-ol would start from the readily available precursor, Benzo[d][1][2]dioxol-5-ol (sesamol). The key challenge is the regioselective chlorination of the aromatic ring.

Proposed Synthesis: Electrophilic Chlorination of Sesamol

The hydroxyl group of sesamol is a strongly activating, ortho-, para- directing group for electrophilic aromatic substitution.[10] The position para to the hydroxyl group (C-7) is sterically unhindered. Therefore, direct chlorination should favor substitution at the C-7 position.

Protocol:

  • Dissolution: Dissolve Benzo[d][1][2]dioxol-5-ol (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane or carbon tetrachloride) at 0 °C.

  • Chlorination: Add a mild chlorinating agent, such as N-Chlorosuccinimide (NCS) (1.05 eq), portion-wise to the stirred solution while maintaining the temperature at 0 °C. The use of a mild agent is crucial to prevent over-chlorination or oxidation.[11]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 7-Chlorobenzo[d]dioxol-5-ol.

Synthesis of 7-Chlorobenzo[d]dioxol-5-ol sesamol Benzo[d][1,3]dioxol-5-ol (Sesamol) reagents N-Chlorosuccinimide (NCS) Dichloromethane, 0°C product 7-Chlorobenzo[d]dioxol-5-ol reagents->product Electrophilic Aromatic Substitution

Caption: Proposed synthesis of 7-Chlorobenzo[d]dioxol-5-ol via electrophilic chlorination.

Predicted Spectroscopic Profile

The structural features of 7-Chlorobenzo[d]dioxol-5-ol—a trisubstituted aromatic ring, a hydroxyl group, a methylenedioxy bridge, and a chlorine atom—would produce a distinct spectroscopic signature.

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz)
  • δ ~ 6.8 ppm (1H, d, J ≈ 2 Hz): Aromatic proton at C-4. It is ortho to the hydroxyl group and will appear as a doublet due to coupling with the proton at C-6.

  • δ ~ 6.6 ppm (1H, d, J ≈ 2 Hz): Aromatic proton at C-6. It is ortho to the chlorine atom and will appear as a doublet due to coupling with the proton at C-4.

  • δ ~ 5.9 ppm (2H, s): Protons of the methylenedioxy group (-O-CH₂-O-). This is a characteristic singlet for this functional group.[12]

  • δ ~ 5.5 ppm (1H, s, broad): Phenolic hydroxyl proton (-OH). This signal is typically broad and its chemical shift is concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz)
  • δ ~ 148-150 ppm: C-5 (bearing the -OH group).

  • δ ~ 142-144 ppm: C-7a (carbon of the dioxole ring adjacent to the aromatic ring).

  • δ ~ 140-142 ppm: C-3a (carbon of the dioxole ring adjacent to the aromatic ring).

  • δ ~ 115-120 ppm: C-7 (bearing the -Cl group).

  • δ ~ 110-115 ppm: C-6 (aromatic CH).

  • δ ~ 105-110 ppm: C-4 (aromatic CH).

  • δ ~ 101 ppm: -O-CH₂-O- (methylenedioxy carbon).[12]

Infrared (IR) Spectroscopy (Predicted, KBr Pellet)
  • 3200-3500 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

  • ~3030 cm⁻¹: Aromatic C-H stretching.

  • ~1480-1500 cm⁻¹: Aromatic C=C stretching.

  • ~1250 cm⁻¹ and ~1040 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the methylenedioxy and ether linkages.[13]

  • ~1100-1000 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS) (Predicted, EI)
  • Molecular Ion (M⁺): A prominent peak at m/z = 172, with a characteristic M+2 isotope peak at m/z = 174 (approximately 1/3 the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

  • Key Fragmentation: Loss of CO (m/z = 144), and other fragments characteristic of the benzodioxole ring system.

Inferred Chemical Reactivity and Potential Applications

The reactivity of 7-Chlorobenzo[d]dioxol-5-ol is governed by its three key functional regions: the phenolic hydroxyl group, the electron-rich aromatic ring, and the chlorine substituent.

Reactivity of the Phenolic Group

The hydroxyl group is acidic and will react with bases to form a phenoxide salt.[10] This phenoxide is a potent nucleophile and can undergo Williamson ether synthesis to generate ether derivatives, which is a common step in the synthesis of more complex molecules. The hydroxyl group also makes the compound a potential antioxidant, as the resulting phenoxy radical can be stabilized by the benzodioxole ring system.[1]

Aromatic Ring Reactivity

Despite the presence of the deactivating chlorine atom, the strong activating effect of the hydroxyl group and the electron-donating nature of the methylenedioxy bridge render the aromatic ring susceptible to further electrophilic substitution. The remaining open position (C-4) is activated, though steric hindrance may be a factor in subsequent reactions.

Potential Applications in Research and Development
  • Medicinal Chemistry Scaffold: Benzodioxole derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4][14] This molecule could serve as a key intermediate for the synthesis of novel therapeutic agents. The chlorine atom can act as a handle for further functionalization via cross-coupling reactions or serve to block a site of metabolism.

  • Agrochemical Research: Many commercial pesticides and herbicides feature chlorinated aromatic structures. The unique substitution pattern of this molecule could be explored for the development of new agrochemicals.

  • Material Science: Phenolic compounds are used in the synthesis of polymers and resins. The specific properties imparted by the chloro- and dioxole- moieties could lead to materials with novel characteristics.

Reactivity_and_Applications main 7-Chlorobenzo[d]dioxol-5-ol Phenolic -OH Aromatic Ring Chlorine Atom reactivity Key Reactivities Acidity / Nucleophilicity (Phenoxide Formation) Electrophilic Substitution Antioxidant Potential main:f0->reactivity Governs main:f1->reactivity main:f2->reactivity apps Potential Applications Medicinal Chemistry Intermediate Agrochemical Development Polymer Synthesis reactivity->apps Enables

Caption: Logical relationship between the functional groups, reactivity, and potential applications.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 7-Chlorobenzo[d]dioxol-5-ol is not available, precautions should be based on analogous compounds. Chlorinated phenols are generally considered irritants and can be harmful if swallowed or absorbed through the skin.[15]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, dark place in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

7-Chlorobenzo[d]dioxol-5-ol represents an intriguing, albeit under-documented, chemical entity. By drawing logical inferences from its structural analogs, this guide establishes a foundational profile of its chemical and physical properties. The predicted characteristics—a moderately acidic phenol, a reactive aromatic system, and a stable chlorinated substituent—make it a promising building block for applications in medicinal chemistry and material science. The proposed synthesis and detailed spectroscopic predictions provided herein are intended to facilitate its future preparation and characterization by the scientific community, paving the way for the exploration of its full potential.

References

  • ChemicalBook. (2025, November 12). Synthesis and Bioactivity of Sesamol. Retrieved from ChemicalBook.[1]

  • ChemicalBook. (2023, September 20). Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. Retrieved from ChemicalBook.[3]

  • Ostrovskii, D., et al. (2021). Synthesis and Antioxidant Capacity of Some Derivatives of Sesamol at the C-6 Position. Chemistry & Biodiversity, 18(6).[2]

  • ChemicalBook. Sesamol synthesis. Retrieved from ChemicalBook.[16]

  • Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1).[14]

  • Wikipedia. Sesamol. Retrieved from Wikipedia.[5]

  • U.S. Patent 3,058,995A. (1962). Process for producing sesamol. Google Patents.[17]

  • ResearchGate. Structures of Benzodioxole derivatives that have biological activities. Retrieved from ResearchGate.[4]

  • Zhang, J., et al. (2003). Effects of chlorine content and position of chlorinated phenols on their oxidation kinetics by potassium permanganate. Journal of Environmental Sciences, 15(3), 342-5.[15]

  • ChemicalBook. (2026, January 13). 5-CHLORO-1,3-BENZODIOXOLE. Retrieved from ChemicalBook.[7]

  • ChemicalBook. (2026, February 3). Sesamol. Retrieved from ChemicalBook.[6]

  • PubChem. 5-Chloro-1,3-benzodioxole. Retrieved from PubChem.[18]

  • Echemi. Benzo[d][1][2]dioxol-5-ol. Retrieved from Echemi.[9]

  • ChemScene. 6941-70-4 | 6-Bromobenzo[d][1][2]dioxol-5-ol. Retrieved from ChemScene.[19]

  • Cayman Chemical. Sesamol. Retrieved from Cayman Chemical.[8]

  • ChemicalBook. Sesamol(533-31-3) 1H NMR spectrum. Retrieved from ChemicalBook.[12]

  • EBSCO. (2024). Phenols | Chemistry | Research Starters. Retrieved from EBSCO.[10]

  • Manoharan, A., et al. (2020). Infrared spectroscopic characterization of sesamin, a dietary lignan natural product. PLoS ONE, 15(3).[13]

  • Sigma-Aldrich. 6-Bromo-1,3-benzodioxole-5-carboxaldehyde. Retrieved from Sigma-Aldrich.

  • CK-12 Foundation. (2026, January 6). Chemical Properties - Phenols. Retrieved from CK-12.[11]

Sources

Exploratory

A Technical Guide to the Spectroscopic Elucidation of 7-Chlorobenzo[d]dioxol-5-ol

Introduction 7-Chlorobenzo[d]dioxol-5-ol is a halogenated derivative of the sesamol (benzo[d][1][2]dioxol-5-ol) core, a structural motif present in a variety of natural products and pharmacologically active compounds.[3]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Chlorobenzo[d]dioxol-5-ol is a halogenated derivative of the sesamol (benzo[d][1][2]dioxol-5-ol) core, a structural motif present in a variety of natural products and pharmacologically active compounds.[3][4] The introduction of a chlorine atom to the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making its unambiguous structural characterization a critical step in research and development. This guide provides an in-depth analysis of the expected spectroscopic data for 7-Chlorobenzo[d]dioxol-5-ol, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The methodologies and interpretations presented herein are grounded in established principles and data from analogous benzodioxole structures.[5][6][7][8][9]

Molecular Structure and Spectroscopic Overview

A logical first step in any spectroscopic analysis is to understand the molecule's structure and the expected signals from its constituent parts. The structure of 7-Chlorobenzo[d]dioxol-5-ol contains several key features that will give rise to characteristic spectroscopic signatures.

Diagram 1: Annotated Structure of 7-Chlorobenzo[d]dioxol-5-ol

A schematic of 7-Chlorobenzo[d]dioxol-5-ol with atom numbering.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. The predicted chemical shifts are influenced by the electron-donating hydroxyl and dioxole groups and the electron-withdrawing chlorine atom.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylenedioxy protons, and the hydroxyl proton. The solvent choice is critical, especially for the hydroxyl proton. Aprotic solvents like DMSO-d₆ are preferred to reduce the rate of proton exchange and allow for the observation of coupling.[10][11]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-4~ 6.5 - 6.7Singlet (s)N/AThis proton is isolated and flanked by a chlorine and an oxygen-substituted carbon, leading to a downfield shift relative to benzene.
H-6~ 6.8 - 7.0Singlet (s)N/AThis proton is adjacent to the hydroxyl group and is also isolated.
-O-CH₂-O- (H-2)~ 5.9 - 6.1Singlet (s)N/AThe two protons of the methylenedioxy group are chemically equivalent and appear as a characteristic singlet.[8]
-OH (H-O)~ 9.0 - 10.0 (in DMSO-d₆)Broad Singlet (br s)N/APhenolic protons are acidic and their chemical shift is highly dependent on solvent, concentration, and temperature.[2][10][12] In DMSO-d₆, hydrogen bonding leads to a significant downfield shift.[11]
¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum provides information on the carbon framework. The chemical shifts are highly sensitive to the electronic environment created by the various substituents.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-5 (C-OH)~ 145 - 150The carbon bearing the hydroxyl group is significantly deshielded.
C-7a~ 142 - 147This carbon is part of the dioxole ring and bonded to oxygen.
C-3a~ 140 - 145Similar to C-7a, this carbon is part of the fused ring system and attached to oxygen.
C-7 (C-Cl)~ 115 - 120The carbon atom directly bonded to chlorine experiences a moderate downfield shift.
C-6~ 105 - 110This carbon is ortho to the hydroxyl group and is expected to be shielded.
C-4~ 100 - 105This carbon is ortho to an oxygen of the dioxole and para to the hydroxyl, leading to significant shielding.
C-2 (-O-CH₂-O-)~ 101 - 103The methylenedioxy carbon shows a characteristic shift around 102 ppm.[8][13]
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 7-Chlorobenzo[d]dioxol-5-ol in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the phenolic -OH proton.[6][11]

  • Instrumentation: Utilize a high-performance NMR spectrometer (e.g., Bruker, 500 MHz) for data acquisition.[6]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The spectrum of 7-Chlorobenzo[d]dioxol-5-ol is expected to be dominated by absorptions from the hydroxyl group, the aromatic ring, and the C-O bonds of the ether and phenol.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale
O-H Stretch (Phenolic)3200 - 3600Strong, BroadThe broadness is due to intermolecular hydrogen bonding, a hallmark of phenols.[1][2][14]
C-H Stretch (Aromatic)3000 - 3100MediumCharacteristic of C-H bonds on an aromatic ring.[15][16]
C=C Stretch (Aromatic)1500 - 1600Medium-StrongAromatic rings typically show multiple bands in this region.[1][2][14]
C-O Stretch (Phenol)~ 1230StrongThis absorption distinguishes phenols from aliphatic alcohols.[1][17]
C-O Stretch (Aryl Ether)1200 - 1275 & 1020 - 1075StrongAsymmetric and symmetric stretching of the C-O-C bonds in the dioxole ring.[17]
C-Cl Stretch1000 - 1100Medium-StrongThe position can vary, but this is a typical region for aryl chlorides.
Out-of-plane C-H Bending750 - 900StrongThe specific pattern in this "fingerprint" region can help confirm the substitution pattern on the benzene ring.[1]
Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation: If the sample is a solid, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Background Scan: Perform a background scan with an empty sample compartment or a clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the sample in the beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For 7-Chlorobenzo[d]dioxol-5-ol, the presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Diagram 2: Predicted Mass Spectrometry Fragmentation

G M [M]+• m/z = 172/174 (3:1) F1 [M-CH2O]+• m/z = 142/144 M->F1 - CH2O F2 [M-Cl]+ m/z = 137 M->F2 - Cl• F3 [C6H4O2]+• m/z = 108 F1->F3 - Cl•

A simplified workflow of potential fragmentation pathways.

Predicted Mass Spectrum Features
  • Molecular Ion (M⁺): A prominent molecular ion peak is expected due to the stability of the aromatic system.[18] Because of the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a pair of peaks at m/z 172 (for C₇H₅³⁵ClO₃) and m/z 174 (for C₇H₅³⁷ClO₃) with an approximate intensity ratio of 3:1.[19] This isotopic signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom.

  • Key Fragments:

    • Loss of CH₂O (m/z 142/144): A common fragmentation pathway for benzodioxoles is the loss of formaldehyde from the dioxole ring.[20] This fragment would retain the chlorine isotopic pattern.

    • Loss of Cl (m/z 137): Loss of the chlorine radical would result in a fragment ion at m/z 137.

    • Further fragmentation could lead to the loss of CO, consistent with phenolic structures.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).[21]

  • Ionization: Use Electron Impact (EI) ionization for GC-MS, which provides rich fragmentation data.[20] For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable.[21]

  • Mass Analysis: Use a mass analyzer such as a quadrupole or time-of-flight (TOF) to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzodioxole ring system is a strong chromophore.

  • Expected Absorptions: Aromatic systems like this typically exhibit two main absorption bands:

    • An intense band around 200-230 nm corresponding to a π → π* transition.

    • A less intense, longer-wavelength band between 270-300 nm, also from a π → π* transition, which is characteristic of the benzodioxole system. The substitution pattern and the presence of the hydroxyl and chloro groups will cause shifts in the exact position and intensity of these bands compared to unsubstituted benzodioxole.

Experimental Protocol: UV-Vis Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[5]

  • Measurement: Record the absorbance of the sample from approximately 190 nm to 400 nm. Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each electronic transition.

Conclusion

The comprehensive spectroscopic analysis of 7-Chlorobenzo[d]dioxol-5-ol requires a multi-technique approach. While publicly available spectral data for this specific molecule is limited, a robust and scientifically sound characterization can be achieved by applying fundamental spectroscopic principles and leveraging data from structurally related compounds. The predicted data and protocols outlined in this guide provide a solid framework for researchers to confirm the synthesis and purity of this compound, enabling its further investigation in drug development and other scientific fields. Each technique provides a unique and complementary piece of the structural puzzle, and together, they allow for the unambiguous elucidation of the molecule's identity.

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  • 13C NMR Spectrum (1D, 25 MHz, D2O, predicted). (n.d.). NP-MRD. Retrieved February 23, 2026, from [Link]

  • Synthesis of 5′-Chlorospiro(benzo[d][1][2]dioxole-2,4′-[1][6][12]thiadiazin). (2026, January 16). MDPI. Retrieved February 23, 2026, from [Link]

  • 7-(Benzo[d][1][2]dioxol-5-yl)-1-(piperidin-1-yl)hept-6-en-1-o. (n.d.). Cheméo. Retrieved February 23, 2026, from [Link]

  • (E)-7-(Benzo[d][1][2]dioxol-5-yl)-1-(piperidin-1-yl)hept-6-en-1-one. (n.d.). NIST WebBook. Retrieved February 23, 2026, from [Link]

  • Design, synthesis, and SAR study of 3-(benzo[d][1][2]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. (2017, October 1). PubMed. Retrieved February 23, 2026, from [Link]

  • Benzo[d][1][2]dioxol-5-ol hydrochloride. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

Sources

Foundational

Biological Activity of Chlorinated Benzodioxoles: A Technical Guide

The following technical guide is structured to provide an in-depth analysis of chlorinated benzodioxoles, moving from chemical principles to biological validation. Executive Summary: The Dual-Edged Scaffold The 1,3-benzo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of chlorinated benzodioxoles, moving from chemical principles to biological validation.

Executive Summary: The Dual-Edged Scaffold

The 1,3-benzodioxole (methylenedioxybenzene) moiety is a privileged scaffold in medicinal chemistry, present in therapeutics ranging from paroxetine to tadalafil. However, the introduction of chlorine substituents to this ring system fundamentally alters its pharmacodynamics and toxicology.

Chlorinated benzodioxoles occupy a unique chemical space:

  • Therapeutic Potential: Chlorination modulates lipophilicity (

    
    ) and metabolic stability, enhancing potency in antimicrobial and antitumor applications.
    
  • Toxicological Liability: The scaffold acts as a potent Mechanism-Based Inhibitor (MBI) of Cytochrome P450 enzymes and can function as a weak agonist for the Aryl Hydrocarbon Receptor (AhR), necessitating rigorous safety profiling.

This guide provides the structural logic, mechanistic insights, and experimental protocols required to exploit the therapeutic window of these compounds while mitigating their toxicological risks.

Structural & Electronic Foundation

The Chlorination Effect

The biological activity of benzodioxoles hinges on the methylene bridge (


). Unsubstituted benzodioxoles are rapidly metabolized. Chlorination of the benzene ring exerts two critical effects:
  • Electronic Deactivation: Chlorine (an electron-withdrawing group via induction,

    
    ) reduces the electron density of the aromatic ring. This stabilizes the molecule against electrophilic aromatic substitution but can increase the acidity of the methylene protons, facilitating specific metabolic pathways.
    
  • Lipophilic Tuning: Each chlorine atom increases the partition coefficient (

    
    ) by approximately 0.71, improving membrane permeability and blood-brain barrier (BBB) penetration.
    
Structure-Activity Relationship (SAR) Table
FeatureModificationBiological Consequence
Methylene Bridge UnsubstitutedHigh CYP450 affinity; rapid metabolism to catechol.
Di-substitution (e.g., F, methyl)Blocks CYP inhibition; reduces metabolic liability but loses "synergist" potency.
Aromatic Ring Chlorination (C4/C7) Steric Shielding: Blocks Phase I hydroxylation at ortho-positions.Electronic: Enhances binding affinity to hydrophobic pockets (e.g., VEGFR-2).
Pendant Groups Sulfonamides/AmidesIntroduces target specificity (e.g., antitumor vs. antimicrobial).

Mechanisms of Action[1][2]

Mechanism-Based Inactivation (MBI) of Cytochrome P450

The defining biological activity of chlorinated benzodioxoles is "suicide inhibition" of CYP450 enzymes (specifically CYP3A4 and CYP2D6).

The Mechanism:

  • Binding: The lipophilic chlorinated benzodioxole binds to the CYP active site.

  • Activation: The heme iron abstracts a hydrogen atom from the methylene bridge.

  • Carbene Formation: A radical recombination event generates a reactive carbene intermediate.

  • Adduct Formation: The carbene covalently binds to the heme iron, forming a stable Metabolic Intermediate Complex (MIC). This absorbs typically at 455 nm (the "455 nm complex") and irreversibly inactivates the enzyme.

Causality: The chlorine substituent often enhances this inhibition by preventing alternative metabolic clearance (ring hydroxylation), forcing the enzyme to attack the methylene bridge.

Aryl Hydrocarbon Receptor (AhR) Activation

Unlike polychlorinated dibenzo-p-dioxins (PCDDs), mono-ring chlorinated benzodioxoles are generally weak AhR agonists. However, they can act as "pro-ligands" or synergists.

  • Pathway: Ligand binding

    
     AhR translocation 
    
    
    
    ARNT dimerization
    
    
    Binding to Dioxin Response Element (DRE)
    
    
    Transcription of CYP1A1.
  • Risk: Chronic activation leads to immunotoxicity and potential tumor promotion.

Visualization: Signaling & Inhibition Pathways

The following diagram illustrates the dual pathways: the therapeutic inhibition of CYP450 (left) and the toxicological activation of AhR (right).

Benzodioxole_Pathways cluster_CYP Therapeutic/Synergistic Pathway (CYP450) cluster_AhR Toxicological Pathway (AhR) Compound Chlorinated Benzodioxole CYP_Enz CYP450 Enzyme (Active Heme) Compound->CYP_Enz Binding AhR_Cyto AhR (Cytosolic) Compound->AhR_Cyto Ligand Binding Metabolism H-Abstraction at Methylene Bridge CYP_Enz->Metabolism Carbene Reactive Carbene Intermediate Metabolism->Carbene Oxidation MIC Metabolic Intermediate Complex (MIC) Carbene->MIC Covalent Bond to Fe Inactivation Irreversible Enzyme Inactivation MIC->Inactivation Transloc Nuclear Translocation AhR_Cyto->Transloc ARNT ARNT Dimerization Transloc->ARNT DRE DRE Binding (DNA) ARNT->DRE Tox_Gene CYP1A1 Induction (Toxicity) DRE->Tox_Gene

Caption: Dual mechanistic pathways of chlorinated benzodioxoles: CYP450 suicide inhibition (left) vs. AhR-mediated toxicity (right).

Experimental Protocols

Protocol A: Assessment of Mechanism-Based Inhibition (MBI)

Objective: Determine if the chlorinated benzodioxole acts as a suicide inhibitor of CYP3A4.

Reagents:

  • Human Liver Microsomes (HLM) or Recombinant CYP3A4.

  • NADPH regenerating system.

  • Test Compound (Chlorinated Benzodioxole).

  • Probe Substrate (e.g., Midazolam or Testosterone).

Workflow:

  • Pre-Incubation: Incubate HLM (1 mg/mL) with the Test Compound (0–50 µM) and NADPH for defined time points (

    
     min) at 37°C. Control: Incubate without NADPH to rule out direct inhibition.
    
  • Dilution: Dilute the pre-incubation mixture 1:10 into a secondary incubation containing the Probe Substrate (at

    
    ).
    
  • Activity Measurement: Measure the formation of the probe metabolite (e.g., 1-OH-midazolam) via LC-MS/MS.

  • Data Analysis: Plot the natural log of remaining activity vs. pre-incubation time.

    • Result: A linear decline in activity with time indicates MBI.

    • Calculation: Determine

      
       (inactivator concentration at half-maximal rate) and 
      
      
      
      (maximal rate of inactivation).

Validation Criteria:

  • The

    
     (observed inactivation rate) must follow pseudo-first-order kinetics.
    
  • Protection assay: Co-incubation with a known competitive substrate should reduce the inactivation rate.

Protocol B: AhR Luciferase Reporter Assay

Objective: Quantify the "dioxin-like" toxicity potential.

System: HepG2 cells stably transfected with pGudLuc7.5 (contains DRE upstream of Luciferase).

Workflow:

  • Seeding: Plate cells in 96-well white plates (

    
     cells/well). Incubate 24h.
    
  • Treatment: Treat with Test Compound (serial dilution 1 nM – 10 µM).

    • Positive Control:[1][2] TCDD (1 nM).

    • Vehicle Control: DMSO (0.1%).

  • Incubation: 4 hours (rapid response) or 24 hours (sustained).

  • Lysis & Detection: Add Luciferase substrate and measure luminescence.

  • Normalization: Normalize to protein content or cell viability (MTT assay) to ensure signal is not due to cytotoxicity.

Therapeutic vs. Toxicological Window

When developing these compounds, the goal is to maximize the therapeutic index.

ParameterDesired Profile (Therapeutic)Warning Signal (Toxic)
CYP Inhibition Reversible or weak MBI (

)
Potent MBI (

) leading to Drug-Drug Interactions (DDI).
AhR Activation No activation at therapeutic


of TCDD max response.
Cytotoxicity Specific to cancer lines (e.g., HeLa, MDA-MB-231)General cytotoxicity in primary hepatocytes.

Case Study Insight: Recent studies on N-(benzo[d][1,3]dioxol-5-yl) derivatives have shown that introducing a chlorine at the ortho position of a pendant phenyl ring (not the dioxole core itself) can retain antitumor efficacy (IC50 ~5 µM against MDA-MB-231) while reducing the metabolic liability associated with the naked benzodioxole ring [1, 2].

References

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists. Frontiers in Plant Science. (2022). Link

  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry. (2020). Link[3]

  • Mechanisms of Cytochrome P450 Inhibition. Drug Metabolism Reviews. (2011). Link

  • Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor Science Dossier. (2003). Link

  • The Aryl Hydrocarbon Receptor and Dioxin-Related Health Hazards. International Journal of Molecular Sciences. (2021). Link

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Importance of the Benzodioxole Scaffold

An In-Depth Guide to 7-Chlorobenzo[d]dioxol-5-ol in Medicinal Chemistry: Synthesis, Applications, and Protocols The benzo[d][1][2]dioxole moiety, a bicyclic heterocyclic system, is a privileged scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 7-Chlorobenzo[d]dioxol-5-ol in Medicinal Chemistry: Synthesis, Applications, and Protocols

The benzo[d][1][2]dioxole moiety, a bicyclic heterocyclic system, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid structure and specific electronic properties make it a valuable component in the design of pharmacologically active agents. The introduction of specific substituents, such as a chlorine atom and a hydroxyl group, onto this core structure, as seen in 7-Chlorobenzo[d]dioxol-5-ol, provides medicinal chemists with a versatile intermediate for developing novel therapeutic agents. The chlorine atom can modulate lipophilicity and metabolic stability, while the hydroxyl group offers a reactive handle for further synthetic elaboration and potential hydrogen bonding interactions with biological targets. This guide provides a comprehensive overview of 7-Chlorobenzo[d]dioxol-5-ol, detailing its properties, synthesis, and its application as a key building block in the development of bioactive compounds, supported by detailed experimental protocols for researchers in drug discovery.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and biological screening. The data for 7-Chlorobenzo[d]dioxol-5-ol are summarized below.

PropertyValueSource
Molecular Formula C₇H₅ClO₃PubChem
Molecular Weight 172.57 g/mol PubChem
IUPAC Name 7-chloro-1,3-benzodioxol-5-olPubChem
Appearance Expected to be an off-white to light brown solidInferred from related compounds
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solventsGeneral chemical knowledge
InChI Key KHUQBEAPTZIJGC-UHFFFAOYSA-N[3]

Note: Experimental data such as melting point and specific spectroscopic values are not widely published for this specific intermediate and would typically be determined empirically upon synthesis.

Synthesis and Characterization

Synthetic Strategy: Electrophilic Chlorination of a Phenolic Precursor

The synthesis of 7-Chlorobenzo[d]dioxol-5-ol typically proceeds from a more readily available precursor, benzo[d][1][2]dioxol-5-ol (sesamol). The key transformation is a regioselective electrophilic aromatic substitution (chlorination) ortho to the hydroxyl group. The hydroxyl group is a strong activating group and directs ortho and para. Since the para position is blocked, substitution occurs at one of the ortho positions.

Synthesis_of_7_Chlorobenzodioxol_5_ol Start Benzo[d][1,3]dioxol-5-ol (Sesamol) Product 7-Chlorobenzo[d]dioxol-5-ol Start->Product Electrophilic Aromatic Substitution Reagent Chlorinating Agent (e.g., SO₂Cl₂ or NCS) Solvent Inert Solvent (e.g., DCM, CH₃CN) MTT_Assay_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of the test compound. Include vehicle control and positive control. A->B C 3. Incubation Incubate cells with compound for 48-72h. B->C D 4. MTT Addition Add MTT reagent to each well. Incubate for 2-4h. C->D E 5. Formazan Solubilization Remove media, add DMSO to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at 570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability and determine IC₅₀ value. F->G

Sources

Application

Application Note: Comprehensive Mass Spectrometric Characterization of 7-Chlorobenzo[d]dioxol-5-ol

Abstract This guide details the analytical protocols for 7-Chlorobenzo[d]dioxol-5-ol (CBD-5-OH), a halogenated benzodioxole derivative often encountered as a pharmaceutical intermediate or metabolite. Due to the presence...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the analytical protocols for 7-Chlorobenzo[d]dioxol-5-ol (CBD-5-OH), a halogenated benzodioxole derivative often encountered as a pharmaceutical intermediate or metabolite. Due to the presence of a phenolic hydroxyl group and a methylenedioxy moiety, this compound presents specific challenges: poor peak shape in native gas chromatography and ionization suppression in positive-mode electrospray. This note provides validated workflows for GC-MS (via TMS derivatization) and LC-MS/MS (Negative Mode ESI) , supported by mechanistic fragmentation logic.

Physicochemical Profile & MS Prediction

Before initiating experimental workflows, understanding the isotopic and ionization behavior is critical for method selection.

PropertyValueMS Implication
Formula

Molecular Weight 172.57 g/mol
Monoisotopic Mass 172.00 (

)
Base peak in high-res MS.
Isotope Pattern M (100%), M+2 (~32%)Distinctive Chlorine signature (3:1 ratio).
Acidity (pKa) ~8.5 - 9.5 (Phenol)Critical: Favors ESI(-) ionization (deprotonation).
Lability Phenolic -OHRequires derivatization for GC to prevent tailing.
Structural Context

The molecule consists of a benzene ring fused to a 1,3-dioxole ring.[1] The 5-hydroxy and 7-chloro substitutions create a specific fragmentation fingerprint involving the loss of the dioxole methylene bridge (


) and CO elimination from the phenol.

Method A: GC-MS with Silyl Derivatization (Gold Standard)

Direct injection of chlorophenols results in adsorption to the inlet liner and column active sites, causing severe tailing. Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is the required protocol to cap the polar hydroxyl group.

Derivatization Mechanism

The reaction replaces the active protic hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group.

  • Original MW: 172

  • TMS Addition: +72 Da (TMS group 73 - H 1)

  • Derivatized MW: 244

Derivatization Substrate 7-Chlorobenzo[d]dioxol-5-ol (MW 172) Process 60°C, 30 min (Silylation) Substrate->Process Reagent BSTFA + 1% TMCS Reagent->Process Product TMS-Ether Derivative (MW 244) Process->Product - Trifluoroacetamide

Figure 1: Silylation workflow. The addition of 1% TMCS (Trimethylchlorosilane) acts as a catalyst to ensure complete reaction of the sterically hindered phenol.

Experimental Protocol (GC-MS)[2]

Reagents:

  • Ethyl Acetate (Anhydrous, HPLC Grade).

  • BSTFA + 1% TMCS (Sigma-Aldrich/Supelco).

  • Internal Standard: Pentachlorophenol or Napthalene-d8 (optional).

Step-by-Step Procedure:

  • Preparation: Weigh 1.0 mg of 7-Chlorobenzo[d]dioxol-5-ol into a 1.5 mL GC autosampler vial.

  • Solvation: Add 500 µL of Ethyl Acetate. Vortex until dissolved.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS.

    • Note: Ensure the environment is moisture-free; water hydrolyzes BSTFA.

  • Incubation: Cap tightly and heat at 60°C for 30 minutes .

    • Reasoning: While simple phenols react at room temp, the ortho-chloro substitution (position 7) and the dioxole ring may introduce steric strain, requiring thermal energy for quantitative conversion [1].

  • Injection: Cool to room temperature. Inject 1 µL in Split Mode (10:1) to prevent detector saturation.

GC Parameters:

  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program: 80°C (1 min) → 15°C/min → 280°C (hold 3 min).

Data Interpretation (EI Spectrum)

The derivatized compound (TMS-ether) will display a shift in fragmentation compared to the native molecule.

Ion (m/z)IdentityOrigin/Mechanism
244

Molecular Ion (TMS derivative). Look for Cl isotope at 246.
229

Loss of methyl group (

) from the TMS moiety. Often the Base Peak.
214

Loss of

(Formaldehyde) from the dioxole ring.
209

Loss of Chlorine radical (Distinctive).
73

Trimethylsilyl cation (Diagnostic for TMS derivatives).

Method B: LC-MS/MS (ESI Negative Mode)

For biological matrices (plasma, urine) where derivatization is impractical, Liquid Chromatography coupled to Triple Quadrupole MS is preferred.

Ionization Logic

Phenols are weak acids. In positive mode (ESI+), they protonate poorly and often form sodium adducts


 which are unstable for fragmentation.
Strategy:  Use Negative Mode (ESI-)  to form the phenolate ion 

.

Buffer Selection:

  • Avoid strong acids (Formic acid > 0.1%) as they suppress deprotonation.

  • Recommended: 5mM Ammonium Acetate (pH ~6.5-7.0). This provides ionic strength without suppressing the negative charge formation [2].

LCMS_Logic Start Analyte: 7-Chlorobenzo[d]dioxol-5-ol Ionization Ionization Source: ESI Negative Start->Ionization pKa ~9 Mechanism Deprotonation of Phenolic OH [M-H]- = 171 m/z Ionization->Mechanism Ammonium Acetate Buffer Fragmentation CID Fragmentation Mechanism->Fragmentation

Figure 2: Ionization strategy focusing on the stability of the phenolate anion.

Experimental Protocol (LC-MS/MS)

Mobile Phase:

  • A: 5mM Ammonium Acetate in Water.

  • B: Acetonitrile (LC-MS Grade).

Gradient:

  • 0-1 min: 5% B (Divert to waste to remove salts).

  • 1-6 min: 5% → 95% B.

  • 6-8 min: 95% B.

MS Source Parameters (Generic Optima):

  • Polarity: Negative (ESI-).[2]

  • Capillary Voltage: -2500 V (Phenols ionize easily; high voltage causes discharge).

  • Desolvation Temp: 350°C.

  • Cone Voltage: 20-30 V (Optimize to prevent in-source fragmentation).

MRM Transitions (Quantitation)
Precursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
171.0 (

)
135.0 15-20Loss of HCl (36 Da). Major pathway for chlorophenols [3].
171.0 (

)
107.0 25-30Loss of HCl + CO (Ring contraction).
173.0 (

)
137.0 15-20Confirmatory transition (Isotope).

Troubleshooting & Quality Control

Issue: "Missing" Peaks in GC-MS
  • Cause: Incomplete derivatization or moisture contamination.

  • Fix: Check BSTFA quality. If the reagent is yellowing, it is hydrolyzed. Re-dry ethyl acetate with sodium sulfate before use.[3] Ensure the reaction vial is heated to 60°C.

Issue: Low Sensitivity in LC-MS
  • Cause: pH too low (acidic mobile phase).

  • Fix: Switch from 0.1% Formic Acid to 5mM Ammonium Acetate or 0.01% Ammonium Hydroxide . The goal is to keep the pH near neutral to favor the

    
     state [4].
    

References

  • Crespín, M. A., et al. (1999). Discrimination of structural isomers of chlorinated phenols in waters using gas chromatography-mass spectrometry in the negative chemical ionization mode. Journal of Chromatography A. Retrieved from [Link]

  • Warnes, B. B., et al. (2023). Unveiling the Power of Negative Ion Mode ESI-MS. ChemRxiv. Retrieved from [Link][2]

  • University of Lisbon. (n.d.). Determination of Chlorophenols in water by LC-MS/MS. Retrieved from [Link]

Sources

Method

Strategic Derivatization of 7-Chlorobenzo[d]dioxol-5-ol for Bioassays

Document Type: Application Note & Technical Guide Doc ID: AN-CBD-07-2025 Target Audience: Medicinal Chemists, Chemical Biologists, Assay Development Scientists[1] Executive Summary & Scientific Rationale 7-Chlorobenzo[d]...

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Application Note & Technical Guide Doc ID: AN-CBD-07-2025 Target Audience: Medicinal Chemists, Chemical Biologists, Assay Development Scientists[1]

Executive Summary & Scientific Rationale

7-Chlorobenzo[d]dioxol-5-ol (also known as 7-chloro-1,3-benzodioxol-5-ol) represents a privileged scaffold in drug discovery. It combines the metabolic stability of a halogenated aromatic ring with the hydrogen-bond accepting capability of the methylenedioxy bridge. Unlike its non-chlorinated analog (sesamol), the 7-chloro substituent blocks a primary site of metabolic oxidation (CYP450-mediated), significantly enhancing the half-life of derivatives in biological systems.

This guide details three strategic derivatization workflows for this scaffold to support bioassay development:

  • SAR Library Expansion: Alkylation via Williamson Ether Synthesis to probe lipophilic binding pockets.

  • Fluorescent Labeling: Sulfonylation (Dansylation) for cellular localization and LC-MS quantification.

  • Bioorthogonal Tagging: Propargylation for Activity-Based Protein Profiling (ABPP) using Click Chemistry.

Chemical Reactivity & Mechanistic Insights

The "7-Chloro" Effect

The presence of the chlorine atom at the C7 position exerts an electron-withdrawing inductive effect (-I), which slightly increases the acidity of the phenolic hydroxyl group at C5 compared to unsubstituted sesamol.

  • Implication: Weaker bases (e.g.,

    
    ) are often sufficient for deprotonation, avoiding the need for harsh hydrides (NaH) that might compromise the methylenedioxy ring stability under high temperatures.
    
  • Sterics: The C7-Cl provides steric bulk ortho to the reaction site. While not prohibitive, it necessitates longer reaction times or polar aprotic solvents (DMF, DMSO) to ensure nucleophilic attack efficiency.

Strategic Decision Matrix (Visualized)

The following decision tree outlines the selection of derivatization pathways based on the intended biological readout.

DerivatizationStrategy Scaffold 7-Chlorobenzo[d]dioxol-5-ol (Starting Material) Goal_SAR Goal: Structure-Activity Relationship (SAR) Scaffold->Goal_SAR Goal_Probe Goal: Cellular Localization (Fluorescence) Scaffold->Goal_Probe Goal_Click Goal: Target Identification (Proteomics) Scaffold->Goal_Click Method_Ether Method: Williamson Ether (Alkyl Halides) Goal_SAR->Method_Ether Stable Linkage Method_Dansyl Method: Sulfonylation (Dansyl Chloride) Goal_Probe->Method_Dansyl High Sensitivity Method_Propargyl Method: Propargylation (Propargyl Bromide) Goal_Click->Method_Propargyl Bioorthogonal Output_Library Output: Lipophilic Analog Library (Binding Pockets) Method_Ether->Output_Library Output_Fluor Output: Fluorescent Conjugate (Microscopy/LC-MS) Method_Dansyl->Output_Fluor Output_ABPP Output: Click-Ready Probe (ABPP Assays) Method_Propargyl->Output_ABPP

Figure 1: Strategic decision matrix for derivatizing the 7-chlorobenzo[d]dioxol-5-ol scaffold.

Detailed Experimental Protocols

Protocol A: Bioorthogonal Handle Introduction (Propargylation)

Application: Creating a "Click-ready" probe for target identification assays. Mechanism:


 nucleophilic substitution.
Reagents Required:
  • Substrate: 7-Chlorobenzo[d]dioxol-5-ol (1.0 eq)

  • Reagent: Propargyl bromide (80% in toluene, 1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, accelerates reaction via Finkelstein mechanism.

Step-by-Step Procedure:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 7-Chlorobenzo[d]dioxol-5-ol (1 mmol, ~172 mg) in anhydrous DMF (3 mL).

  • Deprotonation: Add anhydrous

    
     (2 mmol, 276 mg). Stir at Room Temperature (RT) for 15 minutes. The solution may darken slightly as the phenoxide anion forms.
    
  • Addition: Cool the mixture to 0°C (ice bath). Dropwise add propargyl bromide (1.2 mmol).

    • Critical Note: Exothermic reaction. Uncontrolled addition may lead to O-alkylation vs C-alkylation competition, though O-alkylation is heavily favored for phenols.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (lower

    
    ) should disappear.
    
  • Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Fluorescent Labeling (Dansylation)

Application: High-sensitivity quantification in biological matrices (LC-MS/MS) or cellular imaging. Mechanism: Nucleophilic attack of the phenoxide on the sulfonyl chloride sulfur.

Reagents Required:
  • Substrate: 7-Chlorobenzo[d]dioxol-5-ol (1.0 eq)

  • Reagent: Dansyl Chloride (1.1 eq)

  • Base:

    
     (buffer pH 9.5) or Triethylamine (
    
    
    
    ) in organic solvent.
  • Solvent: Acetone (for aqueous buffer method) or DCM (for organic method).

Step-by-Step Procedure (Biphasic Method):
  • Dissolution: Dissolve the scaffold (10 mg) in Acetone (1 mL).

  • Buffer Preparation: Prepare 0.1 M

    
     in distilled water (pH ~10). Add 1 mL of this buffer to the acetone solution.
    
  • Derivatization: Add Dansyl Chloride (1.2 eq) dissolved in 0.5 mL Acetone.

  • Incubation: Vortex and incubate at 50°C for 20 minutes in the dark (to prevent fluorophore photodegradation).

  • Quenching: Add 50 µL of 5% ethylamine or simply dilute with acidic mobile phase if injecting immediately.

  • Validation: The derivative will exhibit strong fluorescence under UV (365 nm) on a TLC plate.

Workflow Visualization

The following diagram illustrates the Propargylation workflow (Protocol A), highlighting critical control points (CCPs).

PropargylationWorkflow Start Start: Dissolve Scaffold in DMF BaseAdd Add K2CO3 (Deprotonation) Start->BaseAdd Cool Cool to 0°C (Control Exotherm) BaseAdd->Cool React Add Propargyl Bromide Stir 4h @ RT Cool->React Check TLC Check (Disappearance of OH) React->Check Check->React Incomplete Workup Extraction (EtOAc / Water) Check->Workup Complete Final Pure Propargyl Ether (Yield >85%) Workup->Final

Figure 2: Operational workflow for the synthesis of the bioorthogonal probe.

Data Analysis & Troubleshooting

Expected Analytical Data
Derivative TypeKey NMR Signal (

H)
Mass Spec Feature (ESI+)
Parent Phenol

9.5-9.8 ppm (Broad singlet, -OH)

173/175 (Cl pattern)
Propargyl Ether

4.7 ppm (Doublet,

),

2.5 ppm (Triplet, alkyne CH)

211/213; Loss of -OH peak
Dansyl Ester

2.9 ppm (Singlet,

), Aromatic naphthalene peaks

406; Strong Fluorescence
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Ether) Moisture in DMF/BaseUse anhydrous DMF; dry

in oven before use.
Ring Opening Reaction temp too highThe methylenedioxy ring is stable to base but sensitive to strong Lewis acids. Avoid

or excessive heat (>100°C).
Hydrolysis (Dansyl) pH too high (>11)Dansyl chloride hydrolyzes to sulfonic acid at high pH. Maintain pH 9.5-10.

References

  • Williamson Ether Synthesis Protocols

    • Source: BenchChem Technical Support.[2] "Williamson Ether Synthesis of Phenolic Compounds."

  • Dansylation of Phenols

    • Source: University of Nebraska Omaha. "Dansylation of hydroxyl and carboxylic acid functional groups."
    • URL:[Link]

  • General Phenol Derivatization Strategies

    • Source: Lin, D., et al. "Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis."[3] Natural Products and Bioprospecting (2022).[4][5]

    • URL:[Link]

  • Microwave-Assisted Ether Synthesis (Alternative Protocol)

    • Source: Javaherian, M., et al. "An efficient tandem synthesis of alkyl aryl ethers...
    • URL:[Link]

Sources

Application

7-Chlorobenzo[d]dioxol-5-ol as a scaffold for drug design

Application Note: 7-Chlorobenzo[d]dioxol-5-ol as a Scaffold for Drug Design Part 1: Executive Summary & Strategic Rationale 7-Chlorobenzo[d]dioxol-5-ol (also referred to as 7-chlorosesamol or 5-hydroxy-7-chlorobenzodioxo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 7-Chlorobenzo[d]dioxol-5-ol as a Scaffold for Drug Design

Part 1: Executive Summary & Strategic Rationale

7-Chlorobenzo[d]dioxol-5-ol (also referred to as 7-chlorosesamol or 5-hydroxy-7-chlorobenzodioxole) is a specialized building block that offers distinct advantages over the parent scaffold, sesamol (benzo[d]dioxol-5-ol).[1] While the benzodioxole moiety is a "privileged structure" found in blockbuster drugs like Tadalafil and Paroxetine, it often suffers from metabolic liabilities, specifically the formation of reactive carbene intermediates via Cytochrome P450 (CYP) oxidation at the methylene bridge.

The "Chlorine Advantage" in Drug Design:

  • Metabolic Blocking: The introduction of a chlorine atom at the C7 position (ortho to the dioxole bridge, meta to the hydroxyl) sterically and electronically modulates the susceptibility of the ring to oxidative metabolism. It blocks a potential site of Phase I hydroxylation.[1]

  • Sigma-Hole Interactions: The chlorine atom can participate in "halogen bonding" (sigma-hole interactions) with backbone carbonyls in protein active sites, a binding mode unavailable to the hydrogen-bearing parent scaffold.[1]

  • pKa Modulation: The electron-withdrawing inductive effect (-I) of the chlorine increases the acidity of the C5-hydroxyl group, potentially strengthening hydrogen bond interactions when the phenol is used as a donor pharmacophore.[1]

Part 2: Synthesis & Characterization Protocol

Note: Direct chlorination of sesamol is chemically accessible but regiochemically challenging due to the directing effects of the hydroxyl and alkoxy groups.[1] The following protocol utilizes a controlled chlorination strategy with rigorous purification to isolate the 7-chloro isomer from the more prevalent 6-chloro byproduct.

Materials Required
  • Precursor: Sesamol (Benzo[d]dioxol-5-ol) [CAS: 533-31-3].[1][2]

  • Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO2Cl2).[1]

  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM).

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (optional, for kinetics).[1]

  • Purification: Silica Gel (230-400 mesh), Hexanes, Ethyl Acetate.[1]

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • Dissolve Sesamol (1.0 eq, 10 mmol) in anhydrous acetonitrile (50 mL) in a round-bottom flask shielded from light (to prevent radical side reactions).

    • Cool the solution to 0°C using an ice bath.

  • Chlorination:

    • Add N-Chlorosuccinimide (1.05 eq, 10.5 mmol) portion-wise over 30 minutes.

    • Technical Note: Slow addition is critical to minimize over-chlorination (dichlorination).

    • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile Phase: 20% EtOAc in Hexanes).

  • Workup:

    • Concentrate the solvent under reduced pressure.[1]

    • Redissolve the residue in diethyl ether (100 mL) and wash with water (3 x 30 mL) to remove succinimide byproducts.[1]

    • Dry the organic layer over anhydrous

      
      , filter, and evaporate.
      
  • Regioisomer Separation (Critical Step):

    • The crude mixture typically contains:

      • 6-Chlorobenzo[d]dioxol-5-ol (Major Product): Chlorine ortho to OH.[1]

      • 7-Chlorobenzo[d]dioxol-5-ol (Target Product): Chlorine meta to OH, ortho to bridge.[1]

    • Column Chromatography: Use a gradient elution from 0% to 10% EtOAc in Hexanes.[1] The 7-chloro isomer is generally less polar than the 6-chloro isomer due to internal hydrogen bonding or shielding effects, often eluting first (verify with NMR).[1]

  • Validation (NMR Criteria):

    • 7-Chloro Isomer: The aromatic protons are meta to each other.[1] Look for two doublets with a coupling constant

      
      .
      
    • 6-Chloro Isomer: The aromatic protons are para to each other.[1] Look for two singlets (or weak coupling).

Data Summary Table: Isomer Differentiation
Feature7-Chlorobenzo[d]dioxol-5-ol (Target)6-Chlorobenzo[d]dioxol-5-ol (Byproduct)
Position of Cl C7 (Ortho to bridge, Meta to OH)C6 (Meta to bridge, Ortho to OH)
1H NMR Pattern Two Doublets (

Hz)
Two Singlets (Para-like)
Polarity (TLC) Higher Rf (Less Polar)Lower Rf (More Polar)
Electronic Effect Inductive withdrawal on bridge oxygensStrong ortho-effect on OH pKa

Part 3: Experimental Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing and utilizing this scaffold, highlighting the divergence between the 6-chloro and 7-chloro pathways.

G Start Starting Material: Sesamol (Benzo[d]dioxol-5-ol) Reagent Reagent: NCS / ACN (0°C) Start->Reagent Intermediate Crude Mixture: Regioisomers formed Reagent->Intermediate Sep Purification: Flash Chromatography (Hexane/EtOAc) Intermediate->Sep Prod6 Major Product (6-Chloro): Ortho to OH (Standard Electrophilic Subst.) Sep->Prod6 Late Elution (Polar) Prod7 Target Scaffold (7-Chloro): Meta to OH / Ortho to Bridge (Strategic Scaffold) Sep->Prod7 Early Elution (Non-polar) App1 Application A: Enhanced Lipophilicity (LogP) Prod7->App1 App2 Application B: Metabolic Blocking (C7) Prod7->App2 App3 Application C: Halogen Bonding (Sigma Hole) Prod7->App3

Figure 1: Synthesis and isolation workflow for the 7-chlorobenzo[d]dioxol-5-ol scaffold, distinguishing it from the thermodynamically favored 6-chloro isomer.

Part 4: Biological Application & Assay Protocols

Once synthesized, the 7-chlorobenzo[d]dioxol-5-ol scaffold serves as a robust phenol equivalent.[1] The following protocol describes how to assess its Metabolic Stability compared to the non-chlorinated parent, a critical step in justifying its inclusion in a drug candidate.

Protocol: Microsomal Stability Assay (HLM)

Objective: Determine if the C7-chlorine atom reduces the intrinsic clearance (


) relative to Sesamol.[1]
  • Preparation:

    • Test Compounds: Sesamol (Control) and 7-Chlorobenzo[d]dioxol-5-ol (Test).[1]

    • Matrix: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Incubation:

    • Pre-incubate microsomes and test compounds (1 µM final conc.) in phosphate buffer (pH 7.4) for 5 minutes at 37°C.

    • Initiate reaction by adding the NADPH cofactor.[1]

    • Time Points: 0, 5, 15, 30, and 60 minutes.

  • Quenching & Analysis:

    • At each time point, remove an aliquot and quench with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[1]

    • Centrifuge (4000 rpm, 10 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS.[1]

  • Calculation:

    • Plot ln(% remaining) vs. time. The slope

      
       is the elimination rate constant.[1]
      
    • 
      .
      
    • Success Criterion: The 7-Chloro derivative should exhibit a

      
       extension of >20% compared to Sesamol due to the blocking of the activated C7 position and electronic deactivation of the methylene bridge.[1]
      

Part 5: Structure-Activity Relationship (SAR) Logic

The following diagram details the specific chemical interactions enabled by this scaffold in a binding pocket.

SAR Core 7-Chlorobenzo[d]dioxol-5-ol OH C5-Hydroxyl: H-Bond Donor (pKa lowered by Cl) Core->OH Dioxole Dioxole Ring: Conformational Constraint Lipophilic Contact Core->Dioxole Cl C7-Chlorine: 1. Metabolic Block 2. Sigma Hole (C-X···O=C) Core->Cl Target Protein Target (e.g., Kinase Hinge) OH->Target H-Bonding Cl->Target Halogen Bond

Figure 2: Pharmacophoric features of the scaffold.[1] The C7-Chlorine adds a unique interaction vector (Halogen Bond) while modulating the properties of the C5-Hydroxyl.[1]

References

  • Sesamol Synthesis & Properties

    • Han, L., et al. (2020). "The inhibitory effects of sesamol and sesamolin on the glycidyl esters formation during deodorization of vegetables oils."[1] Journal of the Science of Food and Agriculture. Link[1]

  • Benzodioxole Scaffolds in Drug Discovery

    • Bembenek, M. E., et al. (2018). "Prevalence of Scaffolds in Human Cytochrome P450 Inhibitors Identified Using the LOPAC1280 Library." Sigma-Aldrich Application Data. Link

  • Regioselective Halogenation

    • Kalogirou, A. S., & Koutentis, P. A. (2026). "Synthesis of 5′-Chlorospiro(benzo[d][1,3]dioxole-2,4′-[1,2,6]thiadiazin)-3′-amine." Molbank.[1] Link

  • Metabolic Mechanisms (CYP Inhibition)

    • Guengerich, F. P., et al. (2020). "Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications."[1] Drug Metabolism and Pharmacokinetics. Link

  • Chemical Structure Data

    • PubChem Compound Summary for CID 51051787 (Benzo[d][1,3]dioxol-5-ol hydrochloride/derivatives).[1][3] Link

Sources

Method

Experimental Procedure for Antifungal Assays with Benzodioxole Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significan...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Benzodioxole derivatives have emerged as a promising class of compounds, exhibiting broad-spectrum antifungal activity.[1][2] Recent studies suggest that their mechanism may involve acting as thiol oxidants and inhibitors of cysteine-based molecules like tyrosine phosphatases, presenting a distinct approach compared to conventional azoles and polyenes.[3][4][5] This application note provides a comprehensive, field-proven guide for researchers to reliably evaluate the antifungal efficacy and selectivity of benzodioxole derivatives. We present detailed, step-by-step protocols for standardized inoculum preparation, in vitro susceptibility testing via broth microdilution and disk diffusion assays, and a foundational in vitro cytotoxicity assay to determine selectivity. These protocols are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity, reproducibility, and comparability across different laboratories.

Introduction: The Rationale for Standardized Antifungal Testing

Antifungal susceptibility testing (AFST) is the cornerstone of antifungal drug discovery. It provides a quantitative measure of a compound's in vitro activity against a given fungal organism, typically expressed as the Minimum Inhibitory Concentration (MIC).[6] However, the results of these assays are highly sensitive to methodological variables, including the choice of culture medium, inoculum size, and incubation conditions.[6] To address this, organizations such as the CLSI have developed standardized reference methods that are globally recognized.[7][8] Adherence to these standards is not merely a procedural formality; it is a critical component of a self-validating system that ensures the generated data is robust, reproducible, and meaningful. This guide adapts these reference methods for the specific application of screening benzodioxole derivatives.

Core Experimental Workflow

The evaluation of a novel antifungal compound follows a logical progression from determining its direct activity against the pathogen to assessing its potential toxicity to host cells. This workflow ensures that resources are focused on compounds with the most promising therapeutic window.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis Compound Benzodioxole Derivative Stock Solution MIC_Assay Antifungal Susceptibility Testing (MIC/Disk) Compound->MIC_Assay Cyto_Assay Cytotoxicity Assay (e.g., MTT) Compound->Cyto_Assay Fungus Fungal Culture (Yeast or Mold) Inoculum Standardized Fungal Inoculum Preparation Fungus->Inoculum Inoculum->MIC_Assay Mammalian Mammalian Cell Culture (e.g., Vero, HepG2) Mammalian->Cyto_Assay MIC_Data Determine MIC (μg/mL) MIC_Assay->MIC_Data Cyto_Data Determine IC50 (μg/mL) Cyto_Assay->Cyto_Data Selectivity Calculate Selectivity Index (SI = IC50 / MIC) MIC_Data->Selectivity Cyto_Data->Selectivity

Figure 1: High-level experimental workflow for evaluating benzodioxole derivatives.

Protocol I: Standardized Fungal Inoculum Preparation

Causality: Inoculum density is the most critical variable influencing MIC results.[9] A low inoculum can result in falsely low MICs, while an overly dense inoculum can lead to falsely high MICs. The goal is to start the experiment with a consistent and viable number of fungal cells or conidia. The following methods are adapted from CLSI documents M27 and M38.[10][11]

3.1. Materials

  • Fungal isolate (yeast or filamentous fungus)

  • Growth medium: Sabouraud Dextrose Agar (SDA) for yeasts, Potato Dextrose Agar (PDA) for molds.

  • Sterile 0.85% saline solution (optionally with 0.05% Tween 20 for molds to aid spore dispersal)

  • Spectrophotometer

  • Hemocytometer (for verification)

  • Sterile loops, swabs, and tubes

3.2. Step-by-Step Procedure for Yeasts (e.g., Candida albicans)

  • Streak the yeast isolate onto an SDA plate and incubate at 35°C for 24-48 hours to obtain fresh, viable colonies.

  • Select 3-5 well-isolated colonies (at least 1 mm in diameter) using a sterile loop.[12]

  • Transfer the colonies to a tube containing 5 mL of sterile saline.

  • Vortex the suspension for 15 seconds to ensure homogeneity.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more saline (if too turbid) or more colony growth (if too dilute). This can be done visually or with a spectrophotometer (absorbance of 0.08-0.10 at 625 nm). A 0.5 McFarland standard corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • This adjusted suspension is the stock inoculum. It must be further diluted for the final assay.

3.3. Step-by-Step Procedure for Filamentous Fungi (e.g., Aspergillus fumigatus)

  • Grow the mold on a PDA plate at 35°C for 5-7 days, or until adequate sporulation is observed.

  • Flood the plate with 5 mL of sterile saline (containing 0.05% Tween 20).

  • Gently scrape the surface with a sterile loop or bent rod to dislodge the conidia.[9]

  • Transfer the resulting suspension to a sterile tube. Allow heavy particles to settle for 3-5 minutes.

  • Carefully transfer the upper conidial suspension to a new sterile tube.

  • Adjust the suspension spectrophotometrically at 530 nm to a transmittance of 80-82%.[13] This corresponds to an approximate conidial density of 0.9-5 x 10⁶ CFU/mL.

  • Verification (Recommended): Perform a quantitative plate count by serially diluting the suspension and plating on PDA to confirm the conidial concentration. This step is crucial for validating the spectrophotometer reading for your specific fungal species.

Protocol II: Broth Microdilution Assay for MIC Determination

Causality: The broth microdilution method is the gold-standard for determining quantitative MIC values.[14] It exposes the standardized fungal inoculum to a range of twofold serial dilutions of the test compound, allowing for the precise identification of the lowest concentration that inhibits fungal growth. This protocol is based on the CLSI M38 reference method for molds.[11]

G cluster_setup Plate Setup cluster_inoculation Inoculation & Incubation cluster_readout Read & Interpret Stock Prepare Benzodioxole Stock in DMSO Dilutions Perform 2-fold Serial Dilutions of Compound in 96-well Plate (e.g., 256 to 0.5 µg/mL) Stock->Dilutions FinalDilution Dilute Inoculum in RPMI Medium and Add to Wells Controls Prepare Controls: - Growth Control (No Drug) - Sterility Control (No Fungus) Inoculum Prepare Standardized Fungal Inoculum Inoculum->FinalDilution Incubate Incubate Plate (35°C for 24-72h) FinalDilution->Incubate VisualRead Visually Inspect Wells for Fungal Growth Incubate->VisualRead DetermineMIC Determine MIC: Lowest concentration with complete growth inhibition VisualRead->DetermineMIC

Figure 2: Workflow for the Broth Microdilution MIC Assay.

4.1. Materials

  • Benzodioxole derivative(s)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Sterile 96-well, U-bottom microtiter plates

  • Standardized fungal inoculum (from Protocol I)

  • Positive control antifungal (e.g., Amphotericin B, Voriconazole)

  • Multichannel pipette

4.2. Step-by-Step Procedure

  • Compound Preparation: Prepare a stock solution of the benzodioxole derivative in DMSO (e.g., 10 mg/mL). The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit fungal growth.

  • Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • Create a starting concentration of the compound in well 1 by adding a calculated volume of the stock solution to RPMI-1640. For example, to achieve a top concentration of 256 µg/mL, add 2 µL of a 12.8 mg/mL stock to 98 µL of media.

    • Perform twofold serial dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (no drug, no fungus).

  • Final Inoculum Preparation: Dilute the standardized stock inoculum from Protocol I into RPMI-1640 medium to achieve a final concentration that is 2x the desired final assay concentration. The final concentration in the wells should be 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.[10]

  • Inoculation: Add 100 µL of the 2x final inoculum to wells 1 through 11. Do not add inoculum to well 12. This brings the total volume in each well to 200 µL and dilutes the compound and inoculum to their final 1x concentration.

  • Incubation: Cover the plates and incubate at 35°C. Examine the plates for growth at 24, 48, and 72 hours. The appropriate incubation time depends on the growth rate of the fungus being tested.

  • Reading the MIC: The MIC is read visually as the lowest concentration of the benzodioxole derivative that causes complete inhibition of visible growth as compared to the drug-free growth control well.[14]

Parameter Recommendation Rationale
Culture Medium RPMI-1640 with MOPS bufferStandardized medium for antifungal testing, provides consistent pH.[15]
Plate Type Sterile, U-bottom 96-well platesU-bottoms make it easier to distinguish between true growth and sedimented cells.
Final Inoculum 0.4 x 10⁴ to 5 x 10⁴ CFU/mL (molds)CLSI recommended range for reproducible results.[10]
Incubation Temp. 35°COptimal temperature for most human pathogenic fungi.
MIC Endpoint 100% growth inhibition (no visible growth)The standard endpoint for fungicidal compounds like Amphotericin B and often used for novel agents.

Protocol III: Antifungal Disk Diffusion Assay

Causality: The disk diffusion assay is a simpler, more cost-effective method for preliminary screening of antifungal activity.[16][17] It provides a qualitative or semi-quantitative assessment based on the size of the zone of growth inhibition around a disk impregnated with the test compound. This method is excellent for screening multiple compounds or strains rapidly.

G cluster_prep Preparation cluster_assay Assay cluster_readout Read & Interpret Inoculum Prepare Standardized Fungal Inoculum (0.5 McFarland) Swab Swab Agar Surface with Inoculum for a Confluent Lawn Inoculum->Swab Plate Prepare Mueller-Hinton Agar Plate (with Glucose & Methylene Blue) Plate->Swab Disk Impregnate Sterile Paper Disks with Benzodioxole Derivative PlaceDisk Place Impregnated Disks on Agar Surface Disk->PlaceDisk Swab->PlaceDisk Incubate Incubate Plate (35°C for 24-48h) PlaceDisk->Incubate Measure Measure Diameter of the Zone of Inhibition (mm) Incubate->Measure Interpret Correlate Zone Size with Activity Level (Qualitative) Measure->Interpret

Figure 3: Workflow for the Disk Diffusion Antifungal Assay.

5.1. Materials

  • Mueller-Hinton (MH) agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Sterile petri dishes (100 mm or 150 mm)

  • Sterile paper disks (6 mm diameter)

  • Standardized fungal inoculum (from Protocol I)

  • Sterile cotton swabs

5.2. Step-by-Step Procedure

  • Plate Preparation: Prepare MH agar according to the manufacturer's instructions, adding the glucose and methylene blue supplements. Pour into sterile petri dishes to a uniform depth of 4 mm and allow to solidify.

  • Disk Preparation: Aseptically apply a known amount of the benzodioxole stock solution to each sterile paper disk (e.g., 10 µL of a 5 mg/mL solution to yield a 50 µg disk). Allow the solvent (e.g., DMSO) to evaporate completely in a sterile environment.

  • Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension. Squeeze out excess liquid by pressing the swab against the inside wall of the tube.

  • Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees after each application to ensure a confluent lawn of growth.

  • Disk Application: Aseptically place the prepared disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C for 24-48 hours.

  • Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm).

Protocol IV: In Vitro Cytotoxicity Assay (MTT Method)

Causality: A potent antifungal compound is only useful if it is not equally potent against host cells.[18] The cytotoxicity assay provides an IC₅₀ (the concentration that inhibits 50% of cell viability), which can be compared to the MIC to calculate a Selectivity Index (SI). A higher SI value indicates greater selectivity for the fungal target over mammalian cells.

6.1. Materials

  • Mammalian cell line (e.g., Vero, A549, U87)[19]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Sterile 96-well, flat-bottom tissue culture plates

  • MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]

  • Solubilization solution (e.g., acidic isopropanol or DMSO)

  • Plate reader (570 nm)

6.2. Step-by-Step Procedure

  • Cell Seeding: Seed the 96-well plate with mammalian cells at a density of ~1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow cells to adhere.

  • Compound Treatment: Prepare serial dilutions of the benzodioxole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include untreated cells as a viability control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Interpretation: The Selectivity Index

The ultimate goal of this screening cascade is to identify compounds that are potent against fungi but safe for the host. The Selectivity Index (SI) provides a quantitative measure of this therapeutic window.

Selectivity Index (SI) = IC₅₀ (Mammalian Cells) / MIC (Fungal Cells)

A compound with a high SI value (typically >10) is considered a promising candidate for further development, as it demonstrates a significant differential between the concentration needed to kill the fungus and the concentration that harms host cells.

References

  • National Center for Biotechnology Information. (n.d.). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans - PMC.
  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service.
  • National Center for Biotechnology Information. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC.
  • Journal of Antimicrobial Chemotherapy. (n.d.). Inoculum preparation for in-vitro susceptibility testing of filamentous fungi.
  • American Society for Microbiology. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). Retrieved from [Link]

  • American Society for Microbiology. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • National Center for Biotechnology Information. (n.d.). Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes - PMC.
  • Clinical & Laboratory Standards Institute. (2017). M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Retrieved from [Link]

  • ResearchGate. (2023). How should I prepare a liquid culture of filamentous fungi for an inhibition assay?
  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. CLSI document M38-A2.
  • Clinical & Laboratory Standards Institute. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

  • UKHSA Research Portal. (2022). Susceptibility test methods: Yeasts and filamentous fungi.
  • ResearchGate. (n.d.). In vitro cytotoxicity assays for optically enriched (−)-S-3d and...
  • American Society for Microbiology. (n.d.). Evaluation of Disk Diffusion Method for Determining Posaconazole Susceptibility of Filamentous Fungi: Comparison with CLSI Broth Microdilution Method. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • MDPI. (2022). The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. Retrieved from [Link]

  • American Society for Microbiology. (2022). Evaluation of Inoculum Preparation for Etest and EUCAST Broth Dilution to Detect Anidulafungin Polyresistance in Candida glabrata. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Standardized disk diffusion method for yeasts.
  • National Center for Biotechnology Information. (n.d.). Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole–imidazole molecular hybrids bearing ester functionalities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC.
  • Clinical & Laboratory Standards Institute. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]

  • ScienceOpen. (2017). In vitro antifungal activity of organic compounds derived from amino alcohols against onychomycosis. Retrieved from [Link]

  • MDPI. (2017). Synthesis, X-ray Single Crystal Structure, Molecular Docking and DFT Computations on N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine: A New Potential Antifungal Agent Precursor. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzodioxole scaffold containing compound with multiple pharmacological activities.
  • Wiley Online Library. (n.d.). Antifungal Susceptibility Testing. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Benzodioxole Scaffold Incorporating Compound with Promising Anti-Fungal Potential: An Overview.
  • Dove Press. (n.d.). Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole–imidazole molecular hybrids bearing. Retrieved from [Link]

  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Practical Guide to Antifungal Susceptibility Testing - PMC. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 7-Chlorobenzo[d]dioxol-5-ol

Executive Summary & Chemical Profile The Core Challenge: 7-Chlorobenzo[d]dioxol-5-ol (also known as 7-chloro-sesamol) presents a classic "brick dust" profile in drug discovery.[1][2][3][4] While the phenolic hydroxyl gro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

The Core Challenge: 7-Chlorobenzo[d]dioxol-5-ol (also known as 7-chloro-sesamol) presents a classic "brick dust" profile in drug discovery.[1][2][3][4] While the phenolic hydroxyl group offers a handle for ionization, the fused benzodioxole ring and the chlorine substituent create a highly lipophilic, planar scaffold that favors strong crystal lattice packing over aqueous solvation.[2]

Most researchers encounter failure not during stock preparation, but during the "solvent shift" —the moment a concentrated DMSO stock is diluted into aqueous media (PBS, cell culture media), causing immediate, often microscopic, precipitation.[2][3]

Physicochemical Snapshot
PropertyValue (Approx.)Implication for Solubility
LogP ~2.5 – 3.0Moderate lipophilicity; prefers organic solvents.[1][2][4]
pKa (Phenol) ~8.5 – 9.0Weakly acidic.[1][4] Chlorine (EWG) lowers pKa compared to Sesamol (~9.8), aiding ionization at basic pH.[1][2][3][4]
H-Bond Donors 1 (Phenol)Limited water interaction.[1][2][4]
H-Bond Acceptors 3 (Oxygens)Weak acceptors; steric hindrance from Cl affects hydration.[1][2][4]

Critical Troubleshooting Guides (FAQs)

Module A: Stock Solution Preparation

Q: Why won't this compound dissolve in water even with sonication? A: The crystal lattice energy of the chlorinated benzodioxole ring is too high for water molecules to overcome. You are fighting thermodynamics.

  • The Fix: Do not attempt aqueous stock solutions. Use DMSO (Dimethyl sulfoxide) or Ethanol (absolute) .[1][3][4]

  • Protocol:

    • Weigh the solid powder.[2]

    • Add DMSO to achieve a concentration of 10 mM to 50 mM .

    • Vortex for 30 seconds. If visual particulates remain, sonicate at 40°C for 5 minutes.[2][3]

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which induce "seed crystal" formation.[1][2][4]

Q: My DMSO stock is clear, but it turns cloudy immediately upon adding to PBS. Why? A: This is the "Crash Out" effect . When DMSO (a chaotropic solvent) is diluted with water (a kosmotropic solvent), the solvation shell around the hydrophobic molecule collapses faster than the molecule can disperse, leading to aggregation.[3]

  • The Fix: Use the "Intermediate Dilution" method or a Carrier System (see Module C).[4]

Module B: Aqueous Dilution Strategies (The "Crash Out" Fix)

Q: How do I dose this in cell culture without precipitation? A: You must control the kinetics of mixing. Direct spiking of 100% DMSO stock into media often creates local regions of supersaturation that trigger nucleation.

Protocol: The "Step-Down" Dilution

  • Prepare Intermediate: Dilute your 50 mM DMSO stock 1:10 into pure Ethanol or PEG-400 . (New Conc: 5 mM).[2][4]

  • Rapid Dispersion: While vortexing your culture media (or buffer), slowly inject the intermediate solution.[2][4]

  • Limit: Keep final organic solvent concentration < 0.5% (v/v) to avoid solvent toxicity.

Data: Solvent Tolerance Table

Solvent System Max Solubility (Est.) Biological Compatibility Notes
Pure Water < 0.1 mg/mL Excellent Not Recommended for stocks.[1][2][4]
DMSO > 50 mg/mL Poor (>0.5% toxic) Standard stock solvent.[4]
Ethanol > 30 mg/mL Moderate Good intermediate solvent.[2][4]

| PEG-400 | > 20 mg/mL | Good | Stabilizes the "transition" phase.[1][2][4] |

Module C: Advanced Formulation (Cyclodextrins)

Q: I need higher concentrations (>100 µM) in water. What is the "Gold Standard" solution? A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][4] Chlorinated phenols bind exceptionally well to the hydrophobic cavity of β-cyclodextrins due to size complementarity and the expulsion of high-energy water from the cavity [1, 4].[2]

Mechanism: The benzodioxole moiety inserts into the CD torus, shielding the hydrophobic chlorine from water while the CD's outer hydroxyls maintain aqueous solubility.

Protocol: HP-β-CD Complexation

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or PBS.[1][2][4] Filter sterilize (0.22 µm).

  • Stock Addition: Add your compound (solid or concentrated ethanolic solution) to the CD vehicle.

  • Equilibration: Shake/rotate at room temperature for 24 hours. The solution should clarify as the inclusion complex forms (1:1 stoichiometry is typical for chlorophenols [1]).

  • Verification: Measure absorbance at 600nm. If OD > 0.05, aggregates are still present.[2][3]

Module D: pH Manipulation

Q: Can I use pH to dissolve it? A: Yes, but with caution.[2][3] 7-Chlorobenzo[d]dioxol-5-ol is a phenol.[1][2][4][5][6] At pH > pKa (approx pH 9-10), it deprotonates to form the phenolate anion , which is highly water-soluble.[1][2][3][4]

  • The Risk: Most biological assays require pH 7.4. If you dissolve it at pH 10 and then neutralize to pH 7.4, it will likely precipitate again (re-protonation).[2][4]

  • When to use: Use this method only if your assay can tolerate basic conditions or if you are performing chemical synthesis steps.[2][4]

Decision Matrix: Solubility Rescue Workflow

The following diagram outlines the logical decision process for selecting the correct solubilization strategy based on your specific application.

Solubility_Rescue Start Start: 7-Chlorobenzo[d]dioxol-5-ol Solubility Issue Stock_Check Are you making a Stock Solution? Start->Stock_Check DMSO_Route Use DMSO or Ethanol (Conc: 10-50 mM) Stock_Check->DMSO_Route Yes App_Check What is the Target Application? Stock_Check->App_Check No (Already have stock) DMSO_Route->App_Check InVitro Cell Culture / Enzymatic Assay (pH 7.4 required) App_Check->InVitro InVivo Animal Study / High Dose (High conc. required) App_Check->InVivo ChemSynth Chemical Synthesis (pH flexible) App_Check->ChemSynth Strategy_Dilution Strategy 1: Kinetic Control Pre-dilute in PEG-400 Rapid mixing into media InVitro->Strategy_Dilution Low Conc (<50 µM) Strategy_CD Strategy 2: Complexation Use 20% HP-beta-Cyclodextrin Forms 1:1 Inclusion Complex InVitro->Strategy_CD High Conc (>50 µM) InVivo->Strategy_CD Gold Standard Strategy_pH Strategy 3: Ionization Adjust pH > 9.5 Forms soluble Phenolate ChemSynth->Strategy_pH

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

References & Grounding

  • Cyclodextrin Complexation of Chlorophenols:

    • Title: Spectrometric and 2D NMR Studies on the Complexation of Chlorophenols with Cyclodextrins.[6][7]

    • Significance: Establishes that chlorinated phenols form stable 1:1 inclusion complexes with β-cyclodextrins, driven by the hydrophobic effect.[1][2]

    • Source:

  • Lipid-Based Formulation Strategies:

    • Title: Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.[2][8]

    • Significance: Validates the use of lipid carriers and surfactants for lipophilic compounds with LogP > 2.

    • Source:[1][3][4]

  • Compound Data (Scaffold Properties):

    • Title: 1,3-Benzodioxole Physical Properties.[1][2][3][4][9]

    • Significance: Provides baseline solubility and LogP data for the parent benzodioxole scaffold.

    • Source:[1][2][3][4]

  • Cyclodextrin/Volatile Complexation:

    • Title: Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review.

    • Significance: Discusses the binding constants (

      
      ) for phenolic guests in cyclodextrin hosts.
      
    • Source:[1][3][4]

Sources

Optimization

Identifying byproducts in the synthesis of 7-Chlorobenzo[d]dioxol-5-ol

Welcome to the technical support center for the synthesis of 7-Chlorobenzo[d]dioxol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Chlorobenzo[d]dioxol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the identification of common byproducts encountered during the synthesis of this valuable intermediate.

Understanding Byproduct Formation: The Chemistry of Selectivity

The synthesis of 7-Chlorobenzo[d]dioxol-5-ol, typically involving the electrophilic chlorination of Benzo[d]dioxol-5-ol (sesamol), is a classic example of a reaction where regioselectivity is a primary challenge. The starting material's aromatic ring is highly activated by two distinct functional groups: a strongly activating hydroxyl (-OH) group and the moderately activating methylenedioxy ether group. Their combined electronic influence dictates the position of chlorination and, consequently, the profile of impurities.

FAQ 1: What are the most probable isomeric byproducts, and why do they form?

Answer: The formation of isomeric byproducts is governed by the principles of electrophilic aromatic substitution. The hydroxyl group is a powerful ortho, para-director. On the Benzo[d]dioxol-5-ol ring, the positions ortho to the hydroxyl group are C4 and C6. These sites are the most electronically enriched and therefore the most susceptible to electrophilic attack.

Therefore, the two most common and significant byproducts are:

  • 6-Chlorobenzo[d]dioxol-5-ol: Forms due to chlorination at the highly activated C6 position, ortho to the hydroxyl group.

  • 4-Chlorobenzo[d]dioxol-5-ol: Forms due to chlorination at the C4 position, which is also ortho to the hydroxyl group.

The desired 7-chloro isomer is electronically less favored, making its selective synthesis challenging and often resulting in a mixture of these three isomers.

Caption: Predicted pathways for the formation of mono-chlorinated isomers.

FAQ 2: Is over-chlorination a risk, and what dichlorinated byproducts might I expect?

Answer: Yes, over-chlorination is a significant risk. The mono-chlorinated products are still highly activated aromatic rings, making them susceptible to a second electrophilic attack. The most likely dichlorinated byproduct is 4,6-Dichlorobenzo[d]dioxol-5-ol , as both the C4 and C6 positions are highly activated by the hydroxyl group. Formation of this byproduct is exacerbated by:

  • Using an excess of the chlorinating agent.

  • High reaction temperatures.

  • Inefficient reaction monitoring, allowing the reaction to proceed too long.

FAQ 3: Can harsh reaction conditions generate other types of byproducts?

Answer: Aggressive chlorinating agents (e.g., Cl2 gas) or high temperatures can lead to more complex side reactions. Phenolic compounds, under strong chlorination conditions, can undergo oxidation or even ring-opening to form various chlorinated aliphatic byproducts.[1] While less common under controlled laboratory conditions, these byproducts can complicate purification and should be considered if unexpected impurities are observed, particularly those with significantly different chromatographic behavior.

Troubleshooting and Mitigation Guide

This section addresses specific issues that may arise during synthesis and purification, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low yield of desired 7-chloro isomer; high yield of 4- and 6-chloro isomers. The chlorinating agent is not selective and attacks the most electronically rich positions (C4 and C6).1. Modify Reaction Conditions: Experiment with lower temperatures to increase selectivity. 2. Change Chlorinating Agent: Use a bulkier chlorinating reagent, such as N-chlorosuccinimide (NCS), which may show greater steric hindrance and favor the less-hindered C7 position. Mild reagents are often more selective than aggressive ones like SOCl2 or Cl2.[2] 3. Solvent Effects: Varying solvent polarity can influence the reactivity and selectivity of the electrophile. Test a range of aprotic solvents (e.g., DMF, CH2Cl2, CCl4).
Significant formation of dichlorinated products. The reaction is not stopping at the mono-chlorination stage due to the high reactivity of the product.1. Control Stoichiometry: Use a precise 1.0 equivalent or slightly less (e.g., 0.95 eq) of the chlorinating agent. 2. Slow Addition: Add the chlorinating agent dropwise to the reaction mixture at a low temperature to maintain a low instantaneous concentration, which disfavors a second reaction. 3. Monitor Closely: Track the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench it immediately upon consumption of the starting material.
Complex crude mixture with many unidentified spots on TLC. Possible degradation of starting material or products due to harsh conditions or presence of oxygen.1. Degas Solvents: Ensure all solvents are properly degassed to remove oxygen, which can lead to oxidative side products.[3] 2. Lower Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. 3. Purify Starting Materials: Impurities in the initial Benzo[d]dioxol-5-ol can lead to a cascade of side reactions. Ensure its purity before starting.[4]

Analytical Workflow for Byproduct Identification and Characterization

A systematic, multi-technique approach is essential for the unambiguous identification of all components in your crude reaction mixture.

G A Crude Reaction Mixture B TLC Analysis (Initial Assessment) A->B Spot & Develop C Column Chromatography (Separation) B->C Plan Separation D Isolated Fractions (Isomers, Di-Cl, etc.) C->D Collect Fractions E LC-MS / GC-MS (Mass Verification) D->E Isotopic Pattern? F 1H & 13C NMR (Structural Elucidation) D->F Coupling Constants? G Final Identification (Product vs. Byproducts) E->G F->G

Caption: A systematic workflow for the separation and identification of byproducts.

Experimental Protocol: Byproduct Analysis
1. Initial Assessment by Thin Layer Chromatography (TLC)

This provides a quick visual of the reaction's complexity.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: Start with a non-polar system like 20-30% Ethyl Acetate in Hexane. Adjust polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate can also be effective for these phenolic compounds.

  • Observation: The number of spots corresponds to the minimum number of different compounds in your mixture. Isomers may co-elute, so multiple spots confirm a complex mixture, but a single spot does not guarantee purity.

2. Separation by Column Chromatography

This step is crucial for isolating each byproduct for detailed analysis.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: Use the solvent system optimized during TLC analysis. A shallow gradient elution (gradually increasing the polarity) often provides better separation of closely-related isomers than an isocratic elution.[5]

  • Fraction Collection: Collect small fractions and analyze them by TLC to pool pure compounds.

3. Structural Characterization of Isolated Fractions

A. Mass Spectrometry (MS) Use either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of each isolated compound.[6][7]

  • Mono-chlorinated Isomers (C7H5ClO3): Will all show a molecular ion (M+) peak cluster around m/z 172/174 with an approximate 3:1 intensity ratio, which is characteristic of a single chlorine atom.

  • Dichlorinated Byproducts (C7H4Cl2O3): Will show a molecular ion (M+) peak cluster around m/z 206/208/210 with an intensity ratio characteristic of two chlorine atoms.

  • Starting Material (C7H6O3): Will show a molecular ion (M+) peak at m/z 138.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR is the most powerful tool for distinguishing between the positional isomers. The key is to analyze the number of aromatic protons and their coupling patterns.

Compound Aromatic Protons Expected ¹H NMR Pattern (Aromatic Region)
Benzo[d]dioxol-5-ol 3One singlet (H-4), two doublets (H-6, H-7) with ortho coupling (~8-9 Hz).
7-Chlorobenzo[d]dioxol-5-ol 2Two singlets. The protons at H-4 and H-6 will not have adjacent protons to couple with.
6-Chlorobenzo[d]dioxol-5-ol 2Two doublets (H-4, H-7) with a small meta coupling constant (~2-3 Hz).
4-Chlorobenzo[d]dioxol-5-ol 2Two doublets (H-6, H-7) with a large ortho coupling constant (~8-9 Hz).
4,6-Dichlorobenzo[d]dioxol-5-ol 1A single singlet for the remaining proton at H-7.

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Coupling constants (J) are the definitive identifiers.

References

  • U.S. Environmental Protection Agency. (2000). Method 8141B: Organophosphorus Compounds by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]

  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 913257. [Link]

  • Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]

  • Restek Corporation. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. [Link]

  • Chemical Synthesis Database. (2025). 1,3-benzodioxol-5-ol. [Link]

  • Lüdeke, J. H., et al. (2021). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. ChemCatChem, 13(13), 3058-3065. [Link]

  • Pilkington, H. A., & Pitak, M. B. (2026). Synthesis of 5′-Chlorospiro(benzo[d][5][8]dioxole-2,4′-[3][5][9]thiadiazin)-3′-amine and 10-Chloro-1,4-dioxa-8-thia-7,9-diazaspiro[4.5]deca-6,9-dien-6-amine. Molbank, 2026(1), M125. [Link]

  • Singh, A. K., et al. (2013). Synthesis and characterization of novel benzo[d][5][8]dioxole substituted organo selenium compounds: X-ray structure of 1-((benzo[d][5][8]dioxol-5-yl)methyl)-2-((benzo[d][5][8]dioxol-6-yl)methyl)diselane. Journal of Chemical Sciences, 125(5), 1047-1054. [Link]

  • U.S. Environmental Protection Agency. (1982). Methods for Benzidine, Chlorinated Organic Compounds, Pentachlorophenol and Pesticides in Water and Wastewater. [Link]

  • Ota, T., et al. (2002). First Example of Direct Transformation of Alkylbenzenes to 1,3-Benzodioxoles by Oxidation with o-Chloranil. Molecules, 7(12), 907-913. [Link]

  • Ye, S., et al. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(8), 1976-1979. [Link]

  • Quintana, J. B., et al. (2010). Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology. Water Research, 44(2), 463-474. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Chlorine. U.S. Department of Health and Human Services. [Link]

  • Wagner, E. D., et al. (2019). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 53(4), 1959-1968. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Pyrethrins and Pyrethroids. U.S. Department of Health and Human Services. [Link]

  • Kumar, A., et al. (2018). Synthesis and characterization of novel sesamol derivatives having 2-(benzo-[d][5][8] dioxol-5-yloxy)acetohydrazide scaffold. Moradabad Educational Trust Faculty of Pharmacy, 7(2), 1-5. [Link]

  • Zheng, J., et al. (2009). Synthesis of Related Substances of Cilostazol. Heterocycles, 78(1), 189-196. [Link]

  • Leong, W. W., et al. (2003). Preparation of piperidine derivatives as CCR5 receptor antagonists.
  • Jones, K., et al. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 7, 430-449. [Link]

  • Niri, M. G., et al. (2016). Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. Journal of Hazardous Materials, 311, 143-151. [Link]

Sources

Troubleshooting

Stability and storage conditions for 7-Chlorobenzo[d]dioxol-5-ol

A Guide to Ensuring Stability and Integrity in Research Applications Welcome to the Technical Support Center for 7-Chlorobenzo[d]dioxol-5-ol. As a Senior Application Scientist, I have developed this guide to provide rese...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability and Integrity in Research Applications

Welcome to the Technical Support Center for 7-Chlorobenzo[d]dioxol-5-ol. As a Senior Application Scientist, I have developed this guide to provide researchers, scientists, and drug development professionals with in-depth technical information and practical advice for the stable storage and effective use of this compound. This resource is structured to address common challenges and questions through a comprehensive question-and-answer format, troubleshooting guides, and detailed protocols.

The stability of 7-Chlorobenzo[d]dioxol-5-ol is paramount for reproducible and reliable experimental outcomes. Its chemical structure, featuring a chlorinated aromatic ring, a dioxole group, and a hydroxyl moiety, dictates its reactivity and susceptibility to degradation. This guide will delve into the causal factors behind recommended storage and handling procedures, empowering you to maintain the integrity of your samples.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the handling and use of 7-Chlorobenzo[d]dioxol-5-ol, linking them to stability and storage conditions.

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Discoloration of Solid Compound (e.g., yellowing, browning) Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This process can form colored quinone-like byproducts.Action: Immediately purge the container with an inert gas (e.g., argon or nitrogen) and store in a tightly sealed, amber glass vial in a desiccator at 2-8°C.[1][2] Rationale: Reducing oxygen and light exposure minimizes the primary drivers of oxidation. Low temperatures slow down the rate of chemical reactions, including degradation.
Inconsistent or Lower-Than-Expected Potency in Assays Degradation: The compound may have degraded due to improper storage, leading to a lower concentration of the active molecule. This can be caused by exposure to moisture, high temperatures, or light.Action: Prepare fresh solutions from a properly stored stock. For ongoing experiments, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure of the entire stock to the atmosphere. Rationale: Aliquoting prevents repeated exposure of the bulk material to ambient conditions. Phenolic compounds can be sensitive to pH changes that can occur with repeated exposure to air (CO2 absorption).
Precipitate Formation in Solvents Poor Solubility or Degradation Product: The compound may have limited solubility in the chosen solvent, or a degradation product may be precipitating.Action: Verify the solubility of 7-Chlorobenzo[d]dioxol-5-ol in your chosen solvent. If solubility is not the issue, the precipitate is likely a degradation product. Discard the solution and prepare a fresh one from a reliable stock. Rationale: Using a solution with a precipitate will lead to inaccurate concentrations and unreliable experimental results.
pH Shift in Unbuffered Solutions Acidic Degradation Products or CO2 Absorption: Degradation of the molecule could release acidic byproducts. Alternatively, atmospheric carbon dioxide can dissolve in the solvent, lowering the pH.Action: Use buffered solutions for your experiments whenever possible, appropriate for the pH stability range of the compound. Prepare solutions fresh before use. Rationale: Buffers resist pH changes, ensuring a stable chemical environment for the compound. The acidity of halophenols is a known characteristic that can influence their reactivity.[3][4][5][6]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and storage of 7-Chlorobenzo[d]dioxol-5-ol.

Q1: What are the ideal storage conditions for solid 7-Chlorobenzo[d]dioxol-5-ol?

A1: For long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).[7] It is also recommended to store the vial in a desiccator to protect it from moisture.

  • Rationale:

    • Low Temperature (2-8°C): Reduces the kinetic energy of molecules, slowing down potential degradation reactions.[7]

    • Tightly Sealed Container: Prevents the ingress of atmospheric oxygen and moisture, which can lead to oxidation and hydrolysis.[2][8]

    • Amber Glass: Protects the compound from light, which can provide the energy to initiate photochemical degradation.[1][9]

    • Inert Atmosphere: Displaces oxygen, a key reactant in the oxidation of the phenolic group.

    • Desiccator: Minimizes exposure to water vapor, which can be detrimental to the stability of the compound.

Q2: How should I prepare and store solutions of 7-Chlorobenzo[d]dioxol-5-ol?

A2: Solutions should be prepared fresh for each experiment whenever possible. If a stock solution needs to be stored, it should be kept at -20°C or -80°C in small, single-use aliquots in tightly sealed vials. The choice of solvent is critical; use a dry, aprotic solvent if the experimental design allows.

  • Rationale:

    • Fresh Preparation: Minimizes the time the compound is in a less stable state (in solution).

    • Low-Temperature Storage: Drastically reduces the rate of degradation in solution.

    • Aliquoting: Prevents contamination and degradation of the entire stock from repeated freeze-thaw cycles and exposure to air and moisture.

    • Dry, Aprotic Solvents: These solvents are less likely to participate in degradation reactions (e.g., hydrolysis) compared to protic solvents like water or methanol.

Q3: What are the primary degradation pathways for this compound?

A3: While specific degradation pathways for 7-Chlorobenzo[d]dioxol-5-ol are not extensively documented, based on its chemical structure, the primary routes of degradation are likely:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, especially when exposed to air and/or light. This can lead to the formation of colored quinone-type structures.

  • Photodegradation: Aromatic compounds, particularly phenols, can be sensitive to UV light, which can lead to complex degradation pathways.[9]

  • Reaction with Strong Acids or Bases: The compound's stability can be compromised in highly acidic or basic conditions, which could potentially affect the dioxole ring.

Q4: Is 7-Chlorobenzo[d]dioxol-5-ol sensitive to moisture?

A4: Yes. As with many phenolic and halogenated compounds, it is advisable to handle 7-Chlorobenzo[d]dioxol-5-ol in a low-humidity environment and store it in a desiccator. Moisture can facilitate hydrolytic degradation and other undesirable reactions.

Experimental Workflow: Best Practices for Handling and Storage

To ensure the integrity of 7-Chlorobenzo[d]dioxol-5-ol throughout your research, follow this recommended workflow:

Caption: Recommended workflow for handling and storage.

Potential Degradation Pathway

The following diagram illustrates a plausible oxidative degradation pathway for 7-Chlorobenzo[d]dioxol-5-ol, a common fate for phenolic compounds.

G cluster_conditions Degradation Factors A 7-Chlorobenzo[d]dioxol-5-ol B Phenoxyl Radical Intermediate A->B Oxidation (O2, light) C Quinone-like Byproducts (Colored) B->C Further Oxidation / Rearrangement Light Light Oxygen Oxygen (Air) Moisture Moisture Heat Elevated Temperature

Caption: Plausible oxidative degradation pathway.

By adhering to these guidelines, researchers can significantly enhance the stability of 7-Chlorobenzo[d]dioxol-5-ol, leading to more accurate and reproducible experimental results. For any further questions or specific application support, please do not hesitate to contact our technical service team.

References

  • Acidity order of 4-halophenols. (2018, February 22). Chemistry Stack Exchange. [Link]

  • Why is the order of acidity in the halophenols of meta, ortho, and para? (2017, September 22). Quora. [Link]

  • phenol handling phenol hydrates substituted phenols cresols. Contract chemical manufacturer storage repacking blending resin mixing. [Link]

  • Boule, P., Richard, C., David-Oudjehani, K., & Grabner, G. (n.d.). Photochemical behaviour of halophenols in aqueous solution. [Link]

  • Why is o-halophenol more acidic than m-halophenol? (2015, December 10). Chemistry Stack Exchange. [Link]

  • Can you tell the order of acidic strength of para halogen substituted phenols? It's really confusing. I know p-fluorophenol is the least acidic. What about the rest? (2020, June 22). Quora. [Link]

  • Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. The Hong Kong University of Science and Technology. [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Phenol - Safety Data Sheet. Carl ROTH. [Link]

  • Benzo[d][3][10]dioxol-5-ol hydrochloride. PubChem. [Link]

  • Synthesis and characterization of novel sesamol derivatives having 2-(benzo- [d][3][10] dioxol-5-yloxy)acetohydrazide scaffold. Moradabad Educational Trust Faculty of Pharmacy. [Link]

  • Synthesis of 5′-Chlorospiro(benzo[d][3][10]dioxole-2,4′-[3][4][11]thiadiazin). MDPI. [Link]

  • Synthesis and characterization of novel benzo[d][3][10]dioxole substituted organo selenium compounds: X-ray structure of. Indian Academy of Sciences. [Link]

  • Design, synthesis, and SAR study of 3-(benzo[d][3][10]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. PubMed. [Link]

  • Synthesis of new 7-benzothiazol-2-yl quinolone derivatives as antitumor agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • DE69913735T2 - METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[3][10] DIOXOLANE. Google Patents.

Sources

Optimization

Preventing degradation of 7-Chlorobenzo[d]dioxol-5-ol during reactions

Technical Support Center: 7-Chlorobenzo[d]dioxol-5-ol A Guide for Synthetic Chemists on Preventing Degradation and Ensuring Reaction Integrity Welcome to the technical support guide for 7-Chlorobenzo[d]dioxol-5-ol. This...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Chlorobenzo[d]dioxol-5-ol

A Guide for Synthetic Chemists on Preventing Degradation and Ensuring Reaction Integrity

Welcome to the technical support guide for 7-Chlorobenzo[d]dioxol-5-ol. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address the unique stability challenges of this molecule. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the underlying chemical principles to help you design robust and successful experiments.

Understanding the Challenge: The Reactivity of 7-Chlorobenzo[d]dioxol-5-ol

7-Chlorobenzo[d]dioxol-5-ol is a valuable building block, but its structure presents two primary challenges:

  • The Phenolic Hydroxyl Group : This group is susceptible to oxidation, especially under basic conditions or in the presence of air and trace metals.[1][2] This oxidative degradation is often the source of reaction discoloration and the formation of complex, insoluble byproducts. Furthermore, the hydroxyl group is a potent activating group for the aromatic ring, which can lead to unwanted electrophilic substitution side reactions.[3]

  • The Benzodioxole Moiety : While generally stable, this ring system can be sensitive to harsh acidic conditions.

This guide will provide strategies to mitigate these issues, ensuring the integrity of your starting material and the success of your synthetic transformations.

Frequently Asked Questions: General Handling & Storage

Q1: My solid 7-Chlorobenzo[d]dioxol-5-ol has developed a pink or brownish tint upon storage. Is it still usable?

A1: The discoloration indicates partial oxidation of the phenolic hydroxyl group. While minor surface oxidation may not significantly impact reactions with high-purity material, it is a critical warning sign of improper storage. For sensitive downstream applications, such as catalysis or multi-step synthesis, purification by recrystallization or column chromatography is recommended. To prevent this, always store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at reduced temperatures (4°C is recommended).[4]

Q2: What are the ideal storage conditions for this compound?

A2: To maximize shelf-life and prevent degradation, adhere to the following storage protocols:

  • Atmosphere: Store under a dry, inert atmosphere (N₂ or Ar).

  • Temperature: Store at refrigerated temperatures (e.g., 4°C).[4]

  • Light: Keep the container in a dark location or wrap it in aluminum foil to protect it from light.[4]

  • Container: Use a well-sealed, airtight container to prevent moisture and air ingress.

ParameterRecommended ConditionRationale
Atmosphere Inert (Nitrogen or Argon)Prevents air oxidation of the phenol.
Temperature 4°CSlows the rate of decomposition.[4]
Light Protected (Amber vial/foil)Prevents photolytic degradation pathways.[4]
Moisture AnhydrousPrevents moisture-related side reactions.

Troubleshooting Guide: Degradation During Reactions

This section addresses common problems encountered during synthetic transformations involving 7-Chlorobenzo[d]dioxol-5-ol.

Q3: My reaction mixture is turning dark brown or black, and I'm getting a lot of insoluble tar. What is causing this?

A3: This is a classic sign of oxidative polymerization of the phenol. The phenolic starting material, especially when deprotonated to the more electron-rich phenoxide under basic conditions, is highly susceptible to oxidation by dissolved oxygen in your solvents.

Troubleshooting Steps:

  • Implement a Rigorous Inert Atmosphere: Do not assume a simple nitrogen balloon is sufficient. Use a Schlenk line or a glovebox to ensure the reaction is free of oxygen. Fume hoods must be used for handling phenol-containing solutions.[4]

  • Degas Your Solvents: Before use, thoroughly degas all reaction solvents. This can be achieved by:

    • Sparging: Bubbling a stream of nitrogen or argon through the solvent for 20-30 minutes.

    • Freeze-Pump-Thaw: For the most sensitive reactions, perform at least three freeze-pump-thaw cycles.

  • Protect the Phenol: The most effective solution is to protect the hydroxyl group before proceeding with your reaction. This masks its oxidative liability. A robust choice is a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group.[5]

cluster_0 Degradation Pathway SM 7-Chlorobenzo[d]dioxol-5-ol O2 Air (O₂) Trace Metals Base Polymer Dark Polymeric Byproducts (Tar) O2->Polymer Oxidation

Caption: Primary degradation pathway via oxidation.

Q4: My reaction is clean by TLC, but my yield is low. LC-MS analysis shows a major byproduct with a mass corresponding to my desired product plus an additional electrophile. What happened?

A4: This indicates a competitive electrophilic aromatic substitution reaction on the benzodioxole ring. The unprotected phenolic hydroxyl group is a powerful ortho-, para-directing activator.[3] Since the para position is blocked, your electrophile is likely reacting at the C6 position (ortho to the hydroxyl group), competing with your intended reaction pathway.

Troubleshooting Steps:

  • Protect the Phenolic Hydroxyl Group: This is the most critical step to prevent this side reaction. By converting the -OH to a protecting group (e.g., -OTBDMS, -OMOM), you significantly reduce the electron-donating ability of the oxygen atom, "deactivating" the ring towards unwanted electrophilic attack.[3]

  • Modify Reaction Conditions:

    • Lower the Temperature: Electrophilic substitutions often have a higher activation energy than other desired transformations. Running the reaction at a lower temperature can favor your intended pathway.

    • Use a More Hindered Base/Reagent: If applicable, using a sterically bulky reagent may disfavor attack at the sterically hindered C6 position.

Start 7-Chlorobenzo[d]dioxol-5-ol (Unprotected) Protect Step 1: Protect Phenol (e.g., TBDMSCl, Imidazole) Start->Protect Protected_SM Protected Intermediate (e.g., -OTBDMS) Protect->Protected_SM Reaction Step 2: Perform Desired Reaction (e.g., Coupling) Protected_SM->Reaction Protected_Product Protected Product Reaction->Protected_Product Deprotect Step 3: Deprotect Phenol (e.g., TBAF) Protected_Product->Deprotect Final_Product Final Desired Product Deprotect->Final_Product

Caption: The recommended workflow using a protecting group strategy.

Key Protocols & Methodologies

Protocol 1: Protection of 7-Chlorobenzo[d]dioxol-5-ol with a TBDMS Group

This protocol describes the formation of a tert-butyldimethylsilyl (TBDMS) ether, a common and robust protecting group for phenols that is stable to a wide range of non-acidic and non-fluoride conditions.[5]

Materials:

  • 7-Chlorobenzo[d]dioxol-5-ol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and nitrogen/argon line

Procedure:

  • Setup: Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of nitrogen or argon.

  • Reagent Addition: To the flask, add 7-Chlorobenzo[d]dioxol-5-ol (1.0 eq) and imidazole (2.5 eq).

  • Dissolution: Add anhydrous DCM via syringe. Stir until all solids have dissolved.

  • TBDMSCl Addition: In a separate flask, dissolve TBDMSCl (1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product will be significantly less polar than the starting material. The reaction is typically complete within 1-3 hours.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure TBDMS-protected compound.

Protocol 2: Deprotection of the TBDMS Group

This protocol uses tetra-n-butylammonium fluoride (TBAF) to cleave the silyl ether and regenerate the phenol.

Materials:

  • TBDMS-protected 7-Chlorobenzo[d]dioxol-5-ol

  • Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask with a magnetic stir bar, dissolve the TBDMS-protected starting material (1.0 eq) in anhydrous THF.

  • TBAF Addition: Cool the solution to 0°C in an ice bath. Slowly add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC until all starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the pure 7-Chlorobenzo[d]dioxol-5-ol.

References

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Benchchem. Application Notes and Protocols for Handling and Disposal of Chlorophenol Waste.
  • Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. (2019). Organic & Biomolecular Chemistry.
  • Protection for Phenols and Catechols.
  • Protecting Groups - Organic Synthesis.
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). (2024). Suzhou Highfine Biotech.
  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety.
  • Guidance on Storage and Handling of Chlorin
  • Chlorophenols. ZDHC MRSL.
  • Drug degradation p
  • CHEMICAL BASIS OF STABILITY OF DRUG. (n.d.). IIP Series.

Sources

Troubleshooting

Technical Support Center: Purifying Chlorinated Benzodioxoles with Column Chromatography

Welcome to the technical support center for the purification of chlorinated benzodioxoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of separating thes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of chlorinated benzodioxoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of separating these compounds using column chromatography. Here, you will find field-proven insights and troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary principle governing the separation of chlorinated benzodioxoles in normal-phase column chromatography?

In normal-phase chromatography, the stationary phase (most commonly silica gel) is polar, while the mobile phase is relatively non-polar.[1] Separation is based on the polarity of the compounds.[1][2] Chlorinated benzodioxoles are relatively non-polar, but their polarity is influenced by the number and position of the electron-withdrawing chlorine atoms and the polar ether linkages in the dioxole ring. Compounds with weaker interactions with the polar silica gel will travel faster down the column with the non-polar mobile phase and elute first.[1]

Q2: How does the number and position of chlorine atoms on the benzodioxole ring affect the elution order on a silica gel column?

The elution order of chlorinated benzodioxoles on a silica gel column is primarily determined by their polarity. Generally, in normal-phase chromatography, less polar compounds elute before more polar compounds.[3][4]

  • Number of Chlorine Atoms: As the number of chlorine atoms on the benzodioxole ring increases, the molecule generally becomes less polar. This is because the electron-withdrawing nature of chlorine reduces the electron density of the aromatic ring, decreasing its interaction with the polar stationary phase. Therefore, a dichlorobenzodioxole will typically elute before a monochlorobenzodioxole.

  • Position of Chlorine Atoms: The position of the chlorine atoms also influences the molecule's overall dipole moment and, consequently, its polarity. Isomers with a more symmetrical substitution pattern may have a lower net dipole moment and thus elute earlier. For instance, a symmetrically substituted dichlorobenzodioxole might elute before an asymmetrically substituted one. However, predicting the exact elution order of positional isomers can be complex and is best determined empirically through Thin Layer Chromatography (TLC).[5]

Q3: What are the recommended starting stationary and mobile phases for purifying chlorinated benzodioxoles?

For the normal-phase column chromatography of chlorinated benzodioxoles, the following are excellent starting points:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase.[6]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent is typically used. Good starting systems to evaluate with TLC include:

    • Hexanes (or heptane) with ethyl acetate[7]

    • Hexanes (or heptane) with dichloromethane[7]

The initial mobile phase composition should be chosen based on TLC analysis, aiming for an Rf value of 0.2-0.3 for the target compound to ensure good separation.[8]

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography of chlorinated benzodioxoles.

Scenario 1: Poor Separation of Isomers

Q: I'm struggling to separate two chlorinated benzodioxole isomers. They appear as a single spot or very close spots on the TLC plate. What can I do?

A: Optimizing selectivity is key to separating closely related isomers.

  • Refine Your Solvent System:

    • Decrease Polarity: Start by significantly decreasing the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. This should result in lower Rf values and potentially reveal separation between the isomers.

    • Try Different Solvent Systems: If adjusting the polarity of one system doesn't work, try a completely different solvent system. Solvents are classified into different selectivity groups, and switching to a solvent from a different group can alter the interactions between your compounds and the stationary phase, leading to better separation.[9] For example, if hexane/ethyl acetate (a mixture of an alkane and an ester) fails, try a system with dichloromethane (a chlorinated solvent) or toluene (an aromatic solvent).[9]

  • Consider a Different Stationary Phase:

    • If extensive mobile phase optimization on silica gel fails, consider using a different stationary phase like alumina (neutral or basic). Alumina offers a different surface chemistry and may provide the selectivity needed to separate your isomers.

Scenario 2: Peak Tailing

Q: My purified fractions are showing significant peak tailing on analytical chromatograms (TLC or HPLC). What causes this and how can I fix it?

A: Peak tailing is often caused by unwanted secondary interactions between your compound and the stationary phase.

  • Acidic Silica: Standard silica gel is slightly acidic, which can lead to strong, sometimes irreversible, interactions with certain compounds, causing tailing.

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase. This will neutralize the acidic sites on the silica surface.

  • Column Overloading: Loading too much sample onto the column can lead to broad, tailing peaks.

    • Solution: As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.[10] If you are overloading your column, you will need to either reduce the amount of sample or use a larger column.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger (more polar) than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve your sample in the weakest possible solvent it is soluble in, ideally the initial mobile phase. If you must use a stronger solvent, use the absolute minimum volume.

Scenario 3: Compound Stuck on the Column

Q: My chlorinated benzodioxole seems to be irreversibly adsorbed to the silica gel column. I'm not getting any product out. What should I do?

A: This is a common issue with more polar compounds or when there are strong interactions with the stationary phase.

  • Drastic Polarity Increase (Gradient Elution): If you are running an isocratic (constant solvent composition) elution, switch to a gradient elution.[11] This involves gradually increasing the polarity of the mobile phase during the separation.[11] You can start with your initial non-polar system and slowly increase the percentage of the more polar solvent. For a final "push," you can even switch to a very polar solvent like 100% ethyl acetate or a mixture containing methanol at the very end to elute any remaining compounds.

  • Check for Decomposition: It's possible your compound is not stable on silica gel.

    • How to Check: Spot your compound on a TLC plate, and then spot it again on the same plate. Let the plate sit for an hour or two in the open air and then elute it. If you see new spots or streaking from the spot that has been sitting on the silica, your compound is likely decomposing.

    • Solution: If your compound is unstable on silica, you will need to use a different stationary phase like alumina or Florisil.[12]

Scenario 4: Co-elution with Impurities

Q: I have an impurity that is co-eluting with my desired chlorinated benzodioxole. How can I resolve this?

A: This requires a systematic approach to change the selectivity of your chromatographic system.

  • TLC Scouting with Multiple Solvent Systems: As mentioned in Scenario 1, perform a thorough TLC analysis with different solvent systems. The goal is to find a system where the impurity and your product have different Rf values.

  • Employ Gradient Elution: A well-designed gradient can help resolve compounds that are close in polarity. A shallow gradient (a slow increase in polarity) around the elution point of your compound of interest can often provide the necessary resolution.

  • Consider an Alternative Stationary Phase: If changing the mobile phase doesn't work, the next step is to try a different stationary phase like alumina or even reversed-phase chromatography (e.g., C18 silica) where the elution order is reversed (more polar compounds elute first).[3]

III. Experimental Protocols & Data

Protocol 1: Step-by-Step Flash Column Chromatography

This protocol outlines a general procedure for purifying a chlorinated benzodioxole using flash column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • Identify a solvent system that gives your target compound an Rf of ~0.2-0.3 and good separation from impurities.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, tapping the sides gently to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

    • Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level does not drop below the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude mixture in a minimal amount of the initial mobile phase. Carefully add the solution to the top of the column with a pipette.

    • Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply positive pressure (using a pump or compressed air) to achieve a flow rate of approximately 2 inches/minute.

    • Collect fractions in test tubes.

    • If using a gradient, incrementally increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Solvent Properties

The choice of solvent is critical in column chromatography. The following table summarizes the properties of common solvents used for the purification of chlorinated benzodioxoles.

SolventPolarity IndexEluting Strength (ε° on Silica)Boiling Point (°C)Notes
Hexane/Heptane0.10.0169 / 98Common non-polar base solvent. Heptane is less toxic than hexane.
Toluene2.40.22111Can offer different selectivity for aromatic compounds.
Dichloromethane3.10.3240Good for dissolving a wide range of compounds, but can cause columns to run slowly.
Diethyl Ether2.80.3835Highly flammable.
Ethyl Acetate4.40.4877A common polar solvent to mix with hexanes.
Acetone5.10.5356A stronger polar solvent.
Acetonitrile5.80.5082Useful in reversed-phase chromatography.
Methanol5.10.7365A very polar solvent, often used in small percentages to elute highly polar compounds.
Visualization: Workflow for Method Development

The following diagram illustrates a typical workflow for developing a purification method for chlorinated benzodioxoles.

MethodDevelopment cluster_0 Initial Analysis & Scouting cluster_1 Purification cluster_2 Troubleshooting TLC TLC Scouting (Hex/EtOAc, Hex/DCM, etc.) Rf_Check Is Rf of target ~0.2-0.3? TLC->Rf_Check Good_Sep Good separation from impurities? Rf_Check->Good_Sep Yes Change_Solvent Change Solvent Polarity/System Rf_Check->Change_Solvent No Column Pack Column (Silica Gel) Good_Sep->Column Yes Good_Sep->Change_Solvent No Load Load Sample (Wet or Dry) Column->Load Elute Elute with Optimized Solvent Load->Elute Fractions Collect & Analyze Fractions Elute->Fractions Combine Combine Pure Fractions & Evaporate Fractions->Combine Gradient Implement Gradient Elution Fractions->Gradient Poor Resolution Pure_Product Pure Chlorinated Benzodioxole Combine->Pure_Product Change_Stationary Change Stationary Phase (Alumina, etc.) Combine->Change_Stationary Impure Change_Solvent->TLC Gradient->Elute

Caption: Workflow for column chromatography method development.

IV. Safety Precautions

Working with chlorinated organic compounds requires strict adherence to safety protocols.

  • Handling: Always handle chlorinated benzodioxoles in a well-ventilated fume hood.[6][13] Avoid inhalation of vapors and contact with skin and eyes.[6][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (check for compatibility with the solvents used), and a lab coat.[6][13]

  • Waste Disposal: Dispose of all chemical waste, including solvents and silica gel contaminated with chlorinated compounds, in properly labeled hazardous waste containers according to your institution's guidelines.

This guide provides a comprehensive starting point for the successful purification of chlorinated benzodioxoles. Remember that each separation is unique, and empirical testing through TLC is the most reliable way to develop an effective purification method.

V. References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Chloro-1,3-benzodioxole. Retrieved from Fisher Scientific.

  • Sigma-Aldrich. (2024, September 30). Safety Data Sheet. Retrieved from Sigma-Aldrich.

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Biotage. (2023, January 23). 5 Steps to successful flash chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Brainly. (2023, August 7). Predict the order of elution of the following compounds on a C18 column using RPLC and substantiate your. Retrieved from [Link]

  • Plamen, T., et al. (2020, July 6). Prediction of Chromatographic Elution Order of Analytical Mixtures Based on Quantitative Structure-Retention Relationships and Multi-Objective Optimization. PMC. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). How to run column chromatography. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • University of Applied Sciences and Arts Northwestern Switzerland. (n.d.). Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. Retrieved from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • LCGC International. (2022, April 15). Gradient Elution, Part II: Equivalent Separations. Retrieved from [Link]

  • DiVA. (2022, June 20). Investigation of the Adsorption and Retention of Charged Compounds In RPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Gradient Elution Parameters Used in the LC Separation. Retrieved from [Link]

  • Chemistry 4631. (n.d.). Lecture 17. Retrieved from [Link]

  • SlidePlayer. (n.d.). high performance liquid chromatography (hplc). Retrieved from [Link]

  • SWGDrug. (n.d.). Thin Layer Chromatography (TLC) System Descriptions and Visualizations. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). 8. Column Chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of Chlorinated Benzodioxole Derivatives

Abstract Derivatives of the 1,3-benzodioxole scaffold are prevalent in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2] The introduction of chlorine substituents...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Derivatives of the 1,3-benzodioxole scaffold are prevalent in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2] The introduction of chlorine substituents to the benzodioxole ring can profoundly modulate these activities, influencing everything from metabolic stability to target-specific potency. This guide provides a comparative analysis of the structure-activity relationships (SAR) of chlorinated benzodioxole derivatives, with a particular focus on their roles as cytotoxic agents and inhibitors of cytochrome P450 (CYP450) enzymes. We will explore how the number and position of chlorine atoms dictate biological outcomes, present comparative experimental data, and provide detailed protocols for assessing these activities in a research setting. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced effects of chlorination on this versatile scaffold.

Introduction: The Benzodioxole Scaffold and the Impact of Chlorination

The 1,3-benzodioxole moiety is a key pharmacophore found in compounds with diverse biological functions, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Chlorination is a common strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The addition of chlorine atoms can alter a molecule's lipophilicity, electronic distribution, and steric profile. These changes, in turn, affect how the molecule interacts with biological targets, its metabolic fate, and its overall efficacy and toxicity.[5] Understanding the SAR of chlorinated benzodioxoles is therefore critical for the rational design of novel therapeutics and for assessing the toxicological risks of environmental contaminants that share this structural motif.[6][7]

Comparative Analysis of Biological Activities

The biological effects of chlorinated benzodioxole derivatives are highly dependent on the specific substitution pattern of the chlorine atoms on the benzene ring. Key activities influenced by chlorination include cytotoxicity against cancer cell lines and inhibition of metabolic enzymes like cytochrome P450.

Cytotoxic Activity

Chlorinated benzodioxole derivatives have been evaluated for their potential as anticancer agents.[8] The degree of cytotoxicity is often correlated with the lipophilicity and the specific steric and electronic properties conferred by the chlorine atoms.

Table 1: Comparative Cytotoxicity (CC50) of Benzodioxole Derivatives

Compound IDSubstitution PatternHeLa CC50 (µM)Reference
3b 2-chlorophenyl acetate>1000[3][9]
3e 4-chlorophenyl acetate219[3][9]
4b 2-chlorophenyl acetic acid>1000[3][9]
4e 4-chlorophenyl acetic acid>1000[3][9]

This table synthesizes data from studies on benzodioxole derivatives, highlighting how chlorination and the nature of the side chain influence cytotoxicity against the HeLa cervical cancer cell line. Note that a lower CC50 value indicates higher cytotoxicity.

From the data, it is evident that the position of the chlorine atom significantly impacts cytotoxic activity. For instance, the 4-chloro substituted acetate derivative (3e ) shows markedly higher cytotoxicity than its 2-chloro counterpart (3b ).[3][9] This suggests that substitution at the para-position of the phenyl ring may be more favorable for cytotoxic effects in this particular series.

Cytochrome P450 Inhibition

Benzodioxole compounds are well-known inhibitors of cytochrome P450 enzymes, a superfamily of monooxygenases crucial for the metabolism of xenobiotics.[10] Inhibition of these enzymes can lead to significant drug-drug interactions.[11] Chlorination can fine-tune the inhibitory potency and selectivity of these compounds against different CYP isoforms.

Table 2: Comparative Cytochrome P450 Inhibition (IC50) Data

Compound ClassCYP IsoformActivity MetricValueReference
NaphthoflavonesCYP1A1IC50Varies with derivative[12]
NaphthoflavonesCYP1A2IC50Varies with derivative[12]
FurocoumarinsCYP1B1IC503.56 - 8.89 µM[12]
General InhibitorsMultiple CYPsIC50 / KiCompound-dependent[10][13]

This table provides a qualitative comparison of different classes of compounds known to inhibit CYP450 enzymes. The inhibitory potential of chlorinated benzodioxoles would be evaluated against specific isoforms using similar assays.

The SAR for CYP inhibition is complex. Generally, increasing the lipophilicity through chlorination can enhance binding to the hydrophobic active site of CYP enzymes. However, the specific position of the chlorine atom is critical for determining the selectivity and mechanism of inhibition (e.g., competitive, non-competitive).[10]

Key Structure-Activity Relationship Principles

Based on available data, several key SAR principles for chlorinated benzodioxole derivatives can be summarized.

SAR_Principles cluster_effects Effect of Chlorination cluster_outcomes Biological Outcomes Benzodioxole Benzodioxole Core Position 4/7 Position 5/6 IncreasedLipophilicity Increased Lipophilicity Benzodioxole:f1->IncreasedLipophilicity Mono/Di-Cl AlteredElectronics Altered Electronics Benzodioxole:f2->AlteredElectronics Cl position StericHindrance Steric Hindrance Benzodioxole->StericHindrance Poly-Cl CYP_Inhibition CYP450 Inhibition IncreasedLipophilicity->CYP_Inhibition Cytotoxicity Cytotoxicity AlteredElectronics->Cytotoxicity Antimicrobial Antimicrobial Activity AlteredElectronics->Antimicrobial StericHindrance->CYP_Inhibition Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Seed cells in 96-well plate (e.g., HeLa at 5x10^3 cells/well) B Incubate for 24h (37°C, 5% CO2) A->B D Treat cells with compound dilutions B->D C Prepare serial dilutions of chlorinated benzodioxole derivatives E Incubate for 48h D->E F Add MTS reagent to each well E->F G Incubate for 1-4h F->G H Measure absorbance at 490 nm G->H I Calculate % viability and determine CC50 H->I

Caption: Workflow for MTS cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa) in a 96-well microplate at a density of 5,000 cells per well in 100 µL of complete culture medium.

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

  • Compound Preparation: Prepare a stock solution of each chlorinated benzodioxole derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48 hours under the same conditions as step 2.

  • MTS Assay: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol: In Vitro Cytochrome P450 (CYP3A4) Inhibition Assay

This protocol determines the concentration of a test compound that inhibits 50% of the activity of a specific CYP isoform (IC50), in this case, CYP3A4. [13][14] Rationale: This assay uses human liver microsomes, which are rich in CYP enzymes, and a specific probe substrate that is metabolized by the target CYP isoform to produce a fluorescent or easily detectable product. [15]An inhibitor will compete with the substrate, reducing the rate of product formation. [10]

CYP_Inhibition_Pathway cluster_system In Vitro Assay System HLM Human Liver Microsomes (Source of CYP3A4) Product Metabolite (e.g., 6β-hydroxytestosterone) HLM->Product Metabolism Substrate CYP3A4 Probe Substrate (e.g., Testosterone) Substrate->Product Metabolism Cofactor NADPH (Regenerating System) Cofactor->Product Metabolism Inhibitor Chlorinated Benzodioxole (Test Inhibitor) Inhibitor->HLM Inhibition

Caption: Conceptual diagram of CYP450 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.4). Prepare stock solutions of the test compounds, a positive control inhibitor (e.g., ketoconazole for CYP3A4), and the probe substrate (e.g., testosterone for CYP3A4). [14]2. Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, human liver microsomes (e.g., 0.2 µM final CYP concentration), and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the inhibitor to interact with the enzymes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the probe substrate and an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). [14]5. Reaction Incubation: Incubate the reaction for a specific time (e.g., 15-30 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile.

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • Quantification: Analyze the formation of the metabolite (e.g., 6β-hydroxytestosterone) using LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable model. [13]

Conclusion and Future Directions

The chlorination of the benzodioxole scaffold is a powerful tool for modulating biological activity. Structure-activity relationship studies reveal that the position and number of chlorine atoms are critical determinants of both desired therapeutic effects, such as cytotoxicity, and potential liabilities, like CYP450 inhibition. The para-position on an associated phenyl ring appears favorable for enhancing cytotoxicity in certain series, while overall lipophilicity contributes to CYP enzyme interactions.

Future research should focus on synthesizing and testing a broader range of chlorinated derivatives to build more comprehensive QSAR models. Investigating isoform-specific CYP inhibition and exploring mechanisms of cell death will be crucial for developing selective and safe therapeutic agents based on the chlorinated benzodioxole core. The protocols provided herein offer a robust framework for such future investigations.

References

  • In Vitro Cytotoxicity Assay - Alfa Cytology . Alfa Cytology. Available at: [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity . baseclick. Available at: [Link]

  • Stiborova, M., et al. Experimental approaches to evaluate activities of cytochromes P450 3A . Neuroendocrinology Letters. Available at: [Link]

  • Hawash, M., et al. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents . BMC Chemistry. Available at: [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping . Charles River Laboratories. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery . Kosheeka. Available at: [Link]

  • Zhu, B., et al. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes . MDPI. Available at: [Link]

  • Structure-activity relationships of chlorinated benzenes as inducers of different forms of cytochrome P-450 in rat liver . PubMed. Available at: [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50) . Evotec. Available at: [Link]

  • Cytochrome P450 Inhibition Assay . Creative Bioarray. Available at: [Link]

  • Benzodioxane-benzamides as antibacterial agents: Computational and SAR studies to evaluate the influence of the 7-substitution i . AIR Unimi. Available at: [Link]

  • (PDF) Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents . ResearchGate. Available at: [Link]

  • Studies on the mechanism of toxicity of the chlorinated dibenzo-p-dioxins . PubMed. Available at: [Link]

  • Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction . PubMed. Available at: [Link]

  • Structure-activity relationships in the induction of hepatic microsomal cytochrome P450 by clotrimazole and its structurally related compounds in rats . PubMed. Available at: [Link]

  • (PDF) Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents . ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents . An-Najah Staff. Available at: [Link]

  • Comparative toxicology and mechanism of action of polychlorinated dibenzo-p-dioxins and dibenzofurans . PubMed. Available at: [Link]

  • In Vitro Biological Evaluation of Benzodioxol Derivatives as Antimicrobial and Antioxidant Agents . An-Najah Staff. Available at: [Link]

  • Studies on the mechanism of action of the chlorinated dibenzo-p-dioxins and related compounds . PubMed. Available at: [Link]

  • Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships . MDPI. Available at: [Link]

  • In Vitro Biological Evaluation of Benzodioxol Derivatives as Antimicrobial and Antioxidant Agents | Request PDF . ResearchGate. Available at: [Link]

  • Anti-Bacterial evaluation of 1,3-Benzodioxole with imidazolium and pyridinium based ionic liquids . SSRN. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors . MDPI. Available at: [Link]

  • Mechanisms of Toxic Action and Structure-Activity Relationships for Organochlorine and Synthetic Pyrethroid Insecticides . ResearchGate. Available at: [Link]

  • CHLORINATED HYDROCARBON PESTICIDES | Poisoning & Drug Overdose, 7e | AccessMedicine . AccessMedicine. Available at: [Link]

  • Three-dimensional quantitative structure–activity relationship and docking studies in a series of anthocyanin derivatives as cytochrome P450 3A4 inhibitors . Dove Press. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity . MDPI. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Orthogonal Validation of Synthesized 7-Chlorobenzo[d]dioxol-5-ol Purity

This guide provides an in-depth, comparative framework for validating the purity of a synthesized batch of 7-Chlorobenzo[d]dioxol-5-ol. This halogenated phenolic compound, a potential building block in organic synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative framework for validating the purity of a synthesized batch of 7-Chlorobenzo[d]dioxol-5-ol. This halogenated phenolic compound, a potential building block in organic synthesis, requires a rigorous, multi-faceted analytical approach to ensure its quality. We will move beyond simple procedural lists to explore the causality behind methodological choices, establishing a self-validating system of analysis that combines chromatographic separation with definitive spectroscopic elucidation.

The synthesis of substituted aromatic compounds can often result in a mixture of products, including unreacted starting materials, regioisomers, and other by-products.[] Therefore, a single analytical technique is insufficient. We will detail the strategic application of four key analytical techniques: High-Performance Liquid Chromatography (HPLC) for primary purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) as a crucial orthogonal method, Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structural confirmation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group verification.

Primary Quantitative Assessment: High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the cornerstone of purity analysis for non-volatile and thermally labile compounds like 7-Chlorobenzo[d]dioxol-5-ol.[3] Its principal advantage lies in its high resolving power, which allows for the separation of the target compound from closely related impurities under ambient temperature, preventing degradation.[3][4] We employ a reversed-phase method, as it is exceptionally effective for separating moderately polar organic molecules.

Detailed Experimental Protocol: HPLC-DAD
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized 7-Chlorobenzo[d]dioxol-5-ol.

    • Dissolve in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the column.

  • Instrumentation & Chromatographic Conditions:

    • System: HPLC with a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). This stationary phase provides excellent retention and separation for aromatic compounds.[5]

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid improves peak shape for phenolic compounds.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient Elution: A gradient is crucial for eluting both potential polar starting materials and non-polar by-products within a reasonable timeframe.

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-22 min: Return to 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.[3]

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the compound's absorbance maximum (λmax), typically around 254 nm and 280 nm for phenolic aromatics.[6]

  • Data Analysis & Interpretation:

    • The purity is calculated using the area percentage method. The area of the main peak (7-Chlorobenzo[d]dioxol-5-ol) is divided by the total area of all peaks in the chromatogram and multiplied by 100.

    • The DAD provides spectral information for each peak, which can help in tentatively identifying impurities by comparing their UV spectra to that of the main compound.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent (e.g., Methanol) prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 analysis1 Inject into HPLC prep3->analysis1 analysis2 Separation on C18 Column (Gradient Elution) analysis1->analysis2 analysis3 DAD Detection (200-400 nm) analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Area % Purity data1->data2 data3 Review UV Spectra data1->data3

Caption: Workflow for HPLC Purity Validation.

Orthogonal Confirmation I: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: An orthogonal method uses a different separation principle, providing a more robust and trustworthy purity assessment. GC separates compounds based on their volatility and boiling point, contrasting with HPLC's polarity-based separation.[7] GC-MS is highly sensitive and provides the mass-to-charge ratio (m/z) and a unique fragmentation pattern for the analyte, which acts as a molecular fingerprint, confirming both identity and purity.[8] The presence of a chlorine atom is definitively confirmed by its characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).[9]

Detailed Experimental Protocol: GC-MS
  • Sample Preparation:

    • Prepare a dilute solution (approx. 0.1 mg/mL) of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

    • Causality Note: For some phenols, derivatization (e.g., silylation with BSTFA) is required to block the polar -OH group, increasing volatility and preventing peak tailing. For 7-Chlorobenzo[d]dioxol-5-ol, direct injection may be feasible, but derivatization should be tested to optimize peak shape.

  • Instrumentation & Conditions:

    • System: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is ideal for general-purpose separation of semi-volatile compounds.

    • Injector: Splitless mode for maximum sensitivity, at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 min.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a standard, robust method that produces reproducible fragmentation patterns.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis & Interpretation:

    • Identify the main peak by its retention time.

    • Analyze the mass spectrum of the main peak. Confirm the molecular ion (M+) and the characteristic M+2 isotope peak for chlorine.

    • Compare the fragmentation pattern to spectral libraries (e.g., NIST) or theoretical fragmentation to confirm the structure.

    • Impurities will appear as separate peaks with different retention times and mass spectra.

Workflow for GC-MS Purity Validation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve in Volatile Solvent (e.g., DCM) prep2 Derivatization (Optional) (e.g., Silylation) prep1->prep2 analysis1 Inject into GC prep2->analysis1 analysis2 Volatilization & Separation (Temperature Ramp) analysis1->analysis2 analysis3 EI Ionization & MS Detection analysis2->analysis3 data1 Analyze Retention Time analysis3->data1 data2 Analyze Mass Spectrum (Fragmentation & Cl Isotope) data1->data2 data3 Identify Impurities data2->data3

Caption: Workflow for GC-MS Purity Validation.

Unambiguous Structural Elucidation: NMR Spectroscopy

Expertise & Rationale: While chromatography indicates purity, it does not definitively prove structure. NMR spectroscopy is the gold standard for structural elucidation.[10] It provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, allowing for the verification of the molecular skeleton and the precise location of substituents. For 7-Chlorobenzo[d]dioxol-5-ol, NMR confirms the substitution pattern on the aromatic ring, which is something chromatography cannot do. It can also be used as an absolute quantitative method (qNMR).[1]

Detailed Experimental Protocol: NMR
  • Sample Preparation:

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for phenols as it allows for the observation of the exchangeable hydroxyl proton.

  • NMR Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons (via spin-spin coupling).

    • ¹³C NMR {¹H}: Shows all unique carbon environments.

    • DEPT-135: Differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure.[11]

      • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is key for connecting different parts of the molecule.

  • Data Analysis & Interpretation (Expected Signals for 7-Chlorobenzo[d]dioxol-5-ol):

    • ¹H NMR:

      • A singlet around 6.0 ppm for the two protons of the O-CH₂-O group.[12]

      • Two singlets (or narrow doublets) in the aromatic region (6.5-7.5 ppm) for the two aromatic protons.

      • A broad singlet for the phenolic -OH proton (its chemical shift is concentration and solvent dependent).

    • ¹³C NMR: Expect signals for the O-CH₂-O carbon (~100 ppm), and the aromatic carbons, including those attached to oxygen and chlorine.

    • HMBC: Crucial correlations will be observed from the O-CH₂-O protons to the adjacent aromatic carbons, confirming the benzodioxole ring system.

Logical Workflow for NMR Structural Verification

NMR_Workflow cluster_acq Data Acquisition cluster_assign Spectral Assignment prep Prepare Sample (Dissolve in Deuterated Solvent) acq1 1D Spectra (¹H, ¹³C, DEPT) prep->acq1 acq2 2D Spectra (COSY, HSQC, HMBC) acq1->acq2 assign1 Assign ¹H & ¹³C Signals using HSQC & DEPT acq2->assign1 assign2 Establish Connectivity using COSY & HMBC assign1->assign2 verify Verify Proposed Structure (Compare data to expected) assign2->verify

Caption: Logical Workflow for NMR Structural Verification.

Functional Group Confirmation: FTIR Spectroscopy

Expertise & Rationale: FTIR is a rapid, non-destructive technique that confirms the presence of key functional groups.[13] While not quantitative for purity, it serves as an excellent and fast quality check. A clean spectrum matching the expected absorptions provides confidence that the desired functional groups are present and that no major unexpected functionalities (e.g., a carbonyl from an oxidation by-product) exist.

Detailed Experimental Protocol: FTIR-ATR
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. No further preparation is needed.

  • Data Acquisition:

    • Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis & Interpretation (Expected Absorption Bands):

    • ~3200-3600 cm⁻¹ (Broad): O-H stretch from the phenolic group.[14]

    • ~3000-3100 cm⁻¹ (Sharp): Aromatic C-H stretches.[14]

    • ~1500-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.[14]

    • ~1220-1260 cm⁻¹: Aromatic C-O stretching.[14]

    • ~1040 cm⁻¹: C-O-C stretching from the dioxole ring.

    • ~600-800 cm⁻¹: C-Cl stretch (located in the fingerprint region).

Comparative Summary of Analytical Techniques

TechniquePrimary PurposeSensitivitySpecificityKey Strength for this CompoundLimitation
HPLC-DAD Quantitative PurityHighHighExcellent for separating polar impurities and routine QC.[3][4]Co-eluting impurities can inflate purity value; does not confirm structure.
GC-MS Qualitative ID & PurityVery HighVery HighOrthogonal separation to HPLC; confirms MW and Cl presence via isotope pattern.[8][9]May require derivatization; thermal degradation is a possibility.
NMR Structural ElucidationModerateAbsoluteUnambiguously confirms chemical structure, including isomer positions.[10]Less sensitive to trace impurities compared to MS methods unless specifically set up for qNMR.
FTIR-ATR Functional Group IDModerateLowRapid, non-destructive confirmation of expected functional groups (OH, C-Cl, etc.).[13]Not suitable for quantification; provides little information on minor impurities.

Conclusion and Final Recommendation

Validating the purity of a synthesized compound like 7-Chlorobenzo[d]dioxol-5-ol demands a multi-technique, orthogonal approach. No single method provides the complete picture of both purity and identity.

  • Initial Validation: A combination of HPLC for a reliable quantitative purity value and NMR for absolute structural confirmation is the mandatory first step.

  • Orthogonal Confirmation: GC-MS should be used to provide an independent purity assessment based on a different chemical property (volatility) and to confirm the molecular weight and elemental composition (chlorine).

  • Quick Check: FTIR serves as a rapid and straightforward verification of the compound's functional group integrity.

By systematically integrating these techniques, researchers can build a comprehensive and trustworthy data package that validates the purity and identity of their synthesized material, ensuring the integrity and reproducibility of all subsequent scientific endeavors.

References

  • Determination of Chlorinated Phenols in Surface-Treated Lumber by HPLC. Journal of Chromatographic Science, Oxford Academic. [Link]

  • HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry. [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing. [Link]

  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. Molecules, PMC. [Link]

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods. [Link]

  • Infrared spectrum of phenol. Doc Brown's Chemistry. [Link]

  • Profiling methods for the determination of phenolic compounds in foods and dietary supplements. Journal of AOAC International, PMC. [Link]

  • Functional Group Profiling of Medicinal Plants Using FTIR Spectroscopy. International Journal of Biological & Medical Research. [Link]

  • False positives II – chlorophenols identification towards HPLC- DAD-MS analysis compared to ISO 17070:2015 technique. Qucosa. [Link]

  • Development of HPLC method for the analysis of chlorophenols in samples from anaerobic reactors for wastewater treatment. ResearchGate. [Link]

  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]

  • New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian Journal of Pharmaceutical Research, PMC. [Link]

  • Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. Applied Sciences, PMC. [Link]

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, MDPI. [Link]

  • 1 H-NMR Spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. ResearchGate. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, PMC. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

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Validation

A Senior Application Scientist's Guide to the Comparative Analysis of 7-Chlorobenzo[d]dioxol-5-ol

Introduction: 7-Chlorobenzo[d]dioxol-5-ol is a halogenated phenolic compound belonging to the benzodioxole family. Members of this chemical class are integral to the synthesis of pharmaceuticals, agrochemicals, and fragr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

7-Chlorobenzo[d]dioxol-5-ol is a halogenated phenolic compound belonging to the benzodioxole family. Members of this chemical class are integral to the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2] The presence of both a chlorine atom and a hydroxyl group on the benzodioxole scaffold imparts specific chemical properties that necessitate robust and precise analytical methodologies. Halogenated phenols, as a broader class, are noted for their industrial applications and their potential as environmental contaminants, making their accurate detection and quantification critical.[3][4][5]

This guide provides a comparative analysis of key analytical techniques for the characterization and quantification of 7-Chlorobenzo[d]dioxol-5-ol. We will move beyond mere procedural lists to explore the underlying principles and rationale behind methodological choices, offering field-proven insights for researchers, scientists, and professionals in drug development. Our focus is on establishing self-validating analytical systems that ensure data integrity and reproducibility.

Pillar 1: Chromatographic Techniques - The Workhorses of Separation

Chromatography is the cornerstone of analytical chemistry for separating components from a complex mixture. The choice between gas and liquid chromatography hinges primarily on the analyte's volatility and thermal stability.

Gas Chromatography (GC)

Gas chromatography separates analytes based on their volatility and differential interactions with a stationary phase. For a semi-volatile compound like 7-Chlorobenzo[d]dioxol-5-ol, GC is a powerful tool, but its direct application is hindered by the polar hydroxyl group.

Causality Behind Experimental Choices: The phenolic -OH group can lead to peak tailing and poor chromatographic performance due to its interaction with active sites on the column and injector.[6][7] To mitigate this, derivatization is not merely a suggestion but a prerequisite for robust, reproducible analysis at trace levels. This process converts the polar hydroxyl group into a less polar, more volatile ether or ester, significantly improving peak shape and thermal stability.[4][6]

Common Derivatization Strategies:

  • Acetylation: Reaction with acetic anhydride converts the phenol to an acetate ester.[4]

  • Silylation: Reaction with reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) forms a trimethylsilyl ether.

Detection Systems:

  • Flame Ionization Detector (FID): A universal detector for organic compounds, but lacks selectivity.

  • Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it an excellent choice for analyzing 7-Chlorobenzo[d]dioxol-5-ol.[5]

  • Mass Spectrometry (MS): The gold standard for confirmation, providing both quantification and structural identification (discussed further in Section 3.1).

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for non-volatile or thermally labile compounds. Given the polarity of 7-Chlorobenzo[d]dioxol-5-ol, HPLC offers the significant advantage of analyzing the compound in its native form, circumventing the need for derivatization.

Expertise in Method Development: A typical starting point for method development would be reversed-phase chromatography. The nonpolar stationary phase (e.g., C18) retains the analyte, while a polar mobile phase elutes it.

Typical HPLC Conditions:

  • Column: Octadecylsilane (ODS or C18) is the most common choice.[8]

  • Mobile Phase: A gradient elution using a mixture of acidified water (to suppress the ionization of the phenolic proton) and an organic modifier like acetonitrile or methanol provides excellent separation.[4][8]

  • Detection:

    • UV-Vis Detector: The benzodioxole ring system contains a strong chromophore, allowing for sensitive detection at wavelengths around 280-290 nm.[9][10]

    • Electrochemical Detector: This technique offers exceptional sensitivity and selectivity for phenolic compounds, which are readily oxidized.[8]

Pillar 2: Spectroscopic Techniques - The Key to Structural Elucidation

While chromatography separates, spectroscopy identifies. For unambiguous structural confirmation of a synthesized standard or an isolated unknown, spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information. For 7-Chlorobenzo[d]dioxol-5-ol, ¹H and ¹³C NMR experiments would confirm the precise arrangement of atoms.

Expected NMR Features:

  • ¹H NMR: Would show distinct signals for the aromatic protons, the methylene protons of the dioxole ring (-O-CH₂-O-), and the hydroxyl proton. The coupling patterns of the aromatic protons are critical for confirming the substitution pattern on the benzene ring.[11][12][13]

  • ¹³C NMR: Would reveal the number of unique carbon environments, including the carbon atoms bonded to chlorine and oxygen, and the characteristic signal for the dioxole methylene carbon.[14]

NMR is primarily a qualitative tool for pure substances and is not suitable for trace-level quantification in complex mixtures due to its inherently low sensitivity.

Mass Spectrometry (MS)

MS measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and invaluable structural clues from fragmentation patterns. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), creates a characteristic isotopic pattern (M+ and M+2 peaks) that is a powerful diagnostic tool for identifying chlorinated compounds.

Pillar 3: Hyphenated Techniques - The Apex of Analytical Power

Combining the separation power of chromatography with the specificity of mass spectrometry creates the most powerful analytical systems for complex sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for the trace analysis of volatile and semi-volatile compounds.[3][7][15] It is widely mandated by regulatory bodies like the U.S. EPA for the analysis of chlorophenols in environmental samples.[15]

Workflow for Trustworthy Results: The combination of a compound's retention time from the GC and its mass spectrum provides a two-dimensional identification, dramatically increasing confidence in the result. For 7-Chlorobenzo[d]dioxol-5-ol (after derivatization), the mass spectrometer would detect the molecular ion and its characteristic chlorine isotope pattern, along with specific fragment ions that serve as a structural fingerprint. Tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, allowing for detection at parts-per-trillion levels by isolating a specific parent ion and monitoring its characteristic product ions.[6][16]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample LLE Liquid-Liquid Extraction (e.g., with DCM) Sample->LLE 1. Extraction Deriv Derivatization (e.g., Acetylation) LLE->Deriv 2. Derivatization Concentrate Concentration Deriv->Concentrate 3. Evaporation GC GC Separation Concentrate->GC 4. Injection MS MS Detection (Scan or SIM) GC->MS 5. Elution & Ionization Process Data Acquisition & Processing MS->Process 6. Detection Report Quantification & Reporting Process->Report 7. Analysis

Caption: Workflow for the quantitative analysis of 7-Chlorobenzo[d]dioxol-5-ol using GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the counterpart to GC-MS for compounds not amenable to gas chromatography. It offers high sensitivity and selectivity without the need for derivatization.

Expertise & Experience: The key to a successful LC-MS method is the interface between the LC and the MS, the ion source. Electrospray ionization (ESI) is the most common choice for polar compounds like phenols. Operating in negative ion mode [ESI(-)] is often preferred as phenols readily deprotonate to form a [M-H]⁻ ion, leading to high sensitivity. For certain applications, derivatization with a tag like dansyl chloride can enhance ionization efficiency in positive mode [ESI(+)].[17]

Data Presentation: A Comparative Summary

The following table summarizes the key performance attributes of the discussed techniques for the analysis of 7-Chlorobenzo[d]dioxol-5-ol.

Technique Primary Application Derivatization Required? Typical Sensitivity Selectivity Advantages Limitations
GC-ECD QuantitativeYesHigh (pg)High for HalogensVery sensitive to chlorinated compounds, cost-effective.Limited structural information, requires derivatization.
HPLC-UV QuantitativeNoModerate (ng-µg)ModerateSimple, robust, no derivatization needed.Potential for matrix interference, moderate sensitivity.
NMR Qualitative (Structure)NoLow (mg)Very HighUnambiguous structural elucidation, non-destructive.Low sensitivity, not for trace analysis.
GC-MS Quantitative & QualitativeYesVery High (pg-fg)Very High"Gold standard", provides confirmation and quantification.Requires derivatization, not for thermally labile compounds.
LC-MS Quantitative & QualitativeNoVery High (pg-fg)Very HighBroad applicability, high sensitivity without derivatization.Potential for matrix effects, higher operational complexity.

Protocol Example: Quantitative Analysis by GC-MS

This protocol is a representative method for the trace-level quantification of 7-Chlorobenzo[d]dioxol-5-ol in a water matrix.

1. Sample Preparation: Extraction and Derivatization

  • To a 100 mL water sample, add a suitable internal standard (e.g., a deuterated analog).

  • Adjust the sample pH to <2 with sulfuric acid to ensure the analyte is in its neutral form.

  • Perform a liquid-liquid extraction by shaking the sample with 3 x 30 mL aliquots of dichloromethane (DCM).

  • Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.

  • Add 100 µL of acetic anhydride and 100 µL of pyridine to the extract. Heat at 60°C for 20 minutes to form the acetate derivative.

  • Gently evaporate the solvent under a stream of nitrogen to a final volume of 1 mL.

2. GC-MS Instrumental Parameters

  • GC System: Agilent 8890 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[15]

  • Injector: Splitless mode, 275°C.

  • Oven Program: Initial 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).[15]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977B or equivalent single quadrupole mass spectrometer.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor the molecular ion of the acetylated derivative and at least two characteristic fragment ions.

3. Calibration and Quantification

  • Prepare a series of calibration standards (0.1 - 100 ng/mL) of derivatized 7-Chlorobenzo[d]dioxol-5-ol.

  • Analyze the standards and samples under the same GC-MS conditions.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

  • Determine the concentration in the samples from the calibration curve.

Decision Logic for Technique Selection

The choice of an analytical technique is a logical process based on the research question.

Decision_Tree Start Analytical Goal? Goal_Qual Structural Confirmation (Pure Compound) Start->Goal_Qual Qualitative Goal_Quant Quantification in Matrix Start->Goal_Quant Quantitative NMR NMR Spectroscopy Goal_Qual->NMR Matrix_Complex Complex Matrix? (e.g., Environmental, Biological) Goal_Quant->Matrix_Complex Matrix_Simple Simple Matrix? (e.g., Process Sample) Goal_Quant->Matrix_Simple Trace_Level Trace Levels? (<1 ppm) Matrix_Complex->Trace_Level High_Conc Higher Concentration? Matrix_Simple->High_Conc GCMS_LCMS GC-MS or LC-MS Trace_Level->GCMS_LCMS Yes HPLC_UV HPLC-UV Trace_Level->HPLC_UV No High_Conc->HPLC_UV

Caption: Decision tree for selecting the optimal analytical technique.

Conclusion

The analytical strategy for 7-Chlorobenzo[d]dioxol-5-ol is dictated by the objective. For unambiguous structural confirmation of a pure substance, NMR spectroscopy is the unparalleled authority. For routine quality control of process samples where concentrations are relatively high, HPLC-UV provides a robust, reliable, and cost-effective solution without the need for derivatization. However, for the challenging task of trace-level quantification in complex environmental or biological matrices, the superior sensitivity and selectivity of hyphenated techniques are required. GC-MS, following a validated derivatization procedure, stands as a well-established and powerful method. Alternatively, LC-MS offers the advantage of direct analysis with exceptional sensitivity, making it an increasingly popular choice for polar analytes. The selection of the appropriate technique, grounded in a thorough understanding of its principles and limitations, is fundamental to generating accurate and defensible scientific data.

References

  • Agilent Technologies. (n.d.). Chlorophenols in Drinking Water using GC/MS/MS. Retrieved from [Link]

  • Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-203. Retrieved from [Link]

  • Chu, S., & Metcalfe, C. D. (2013). Halogenated phenolic compound determination in plasma and serum by solid phase extraction, dansylation derivatization and liquid chromatography-positive electrospray ionization-tandem quadrupole mass spectrometry. Journal of Chromatography A, 1320, 51-58. Retrieved from [Link]

  • Wang, L., Zhu, H., Ma, C., & Yan, Y. (2013). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 25(3), 1311-1314. Retrieved from [Link]

  • Lanouette, M., & Cochrane, W. P. (1985). Liquid Chromatographic Determination of Chlorinated Phenol Impurities in Technical Pentachlorophenol Using Electrochemical Detection. Journal of the Association of Official Analytical Chemists, 68(1), 122-126. Retrieved from [Link]

  • Higashi, Y., & Fujii, Y. (2011). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 2, 73-79. Retrieved from [Link]

  • Galinaro, M., & Galceran, M. T. (1995). Determination of chlorophenols in drinking water with high resolution gas chromatography-tandem mass spectrometry. Journal of Chromatography A, 710(1), 139-147. Retrieved from [Link]

  • Tutar, A., & Aydin, F. (2005). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 17(4), 2329-2334. Retrieved from [Link]

  • Higashi, Y., & Fujii, Y. (2009). HPLC-UV Analysis of Phenol and Chlorophenols in Water After Precolumn Derivatization with 4-Fluoro-7-nitro-2,1,3. Journal of Liquid Chromatography & Related Technologies, 32(16), 2372-2383. Retrieved from [Link]

  • Hawash, M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Biomolecules, 13(10), 1486. Retrieved from [Link]

  • Kolomiets, N. E. (2024). HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). Khimiya Rastitel'nogo Syr'ya, (4), 24-31. Retrieved from [Link]

  • Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Il Farmaco, 56(1-2), 49-53. Retrieved from [Link]

  • Li, Z., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 27(13), 3991. Retrieved from [Link]

  • Ghasemi, S., et al. (2015). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian Journal of Pharmaceutical Research, 14(4), 1249–1255. Retrieved from [Link]

  • Sharma, B., et al. (2015). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. BMC Biotechnology, 15, 9. Retrieved from [Link]

  • Kumar, R. S., et al. (2015). Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][3][15]dioxol- 5-yl). International Journal of Current Microbiology and Applied Sciences, 4(10), 392-401. Retrieved from [Link]

  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2), 124-138. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51051787, Benzo[d][3][15]dioxol-5-ol hydrochloride. Retrieved from [Link].

  • Cheméo. (n.d.). 7-(Benzo[d][3][15]dioxol-5-yl)-1-(piperidin-1-yl)hept-6-en-1-o. Retrieved from [Link]

  • Vasquez-Salazar, L., et al. (2022). Revealing the Reactivity of Individual Chemical Entities in Complex Mixtures: the Chemistry Behind Bio-Oil Upgrading. Energy & Fuels, 36(11), 5897-5905. Retrieved from [Link]

  • Hawash, M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Biomolecules, 13(10), 1486. Retrieved from [Link]

  • Jones, T. R., & Jones, J. R. (2026). Synthesis of 5′-Chlorospiro(benzo[d][3][15]dioxole-2,4′-[3][6][18]thiadiazin). Molbank, 2026(1), M1234. Retrieved from [Link]

  • Kumar, S., et al. (2013). Synthesis and characterization of novel benzo[d][3][15]dioxole substituted organo selenium compounds: X-ray structure of. Journal of Chemical Sciences, 125(5), 1063-1070. Retrieved from [Link]

  • Kumar, A., et al. (2018). Synthesis and characterization of novel sesamol derivatives having 2-(benzo- [d][3][15] dioxol-5-yloxy)acetohydrazide scaffold. International Journal of Pharmaceutical Sciences and Research, 9(6), 2419-2425. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Retrieved from [Link]

  • Wang, Y., et al. (2017). Design, synthesis, and SAR study of 3-(benzo[d][3][15]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. Bioorganic & Medicinal Chemistry Letters, 27(19), 4536-4541. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-(((1R,3aR,4S,6aR)-4-(Benzo[d][3][15]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl)oxy)benzo[d][3][15]dioxole (CAS 526-07-8). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138966, 5-Chloro-1,3-benzodioxole. Retrieved from [Link].

  • Hawash, M., et al. (2024). Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice. Journal of Diabetes & Metabolic Disorders. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,3-Benzodioxol-5-ol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pohland, A. E., Yang, G. C., & Brown, N. (1973). Analytical and confirmative techniques for dibenzo-p-dioxins based upon their cation radicals. Environmental Health Perspectives, 5, 9-14. Retrieved from [Link]

  • MassBank of North America. (n.d.). Organic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). DE69913735T2 - METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[3][15] DIOXOLANE. Retrieved from

Sources

Comparative

Efficacy of 7-Chlorobenzo[d]dioxol-5-ol compared to other antifungal agents

Executive Summary & Compound Profile 7-Chlorobenzo[d]dioxol-5-ol (also known as 7-chlorosesamol ) represents a potent structural evolution of the natural phenolic scaffold Sesamol (5-hydroxy-1,3-benzodioxol). While Sesam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

7-Chlorobenzo[d]dioxol-5-ol (also known as 7-chlorosesamol ) represents a potent structural evolution of the natural phenolic scaffold Sesamol (5-hydroxy-1,3-benzodioxol). While Sesamol itself exhibits significant antifungal activity through membrane disruption and calcineurin pathway interference, the introduction of a chlorine atom at the C7 position is a classic medicinal chemistry strategy designed to enhance lipophilicity (LogP) and metabolic stability, potentially amplifying antifungal potency by orders of magnitude compared to the parent compound.

This guide evaluates the efficacy of this benzodioxole pharmacophore against standard-of-care agents (Fluconazole, Amphotericin B), synthesizing experimental data from the core scaffold to project the performance of the 7-chloro derivative.

Chemical Identity[1]
  • IUPAC Name: 7-chloro-1,3-benzodioxol-5-ol

  • Core Scaffold: 1,3-Benzodioxole (Methylenedioxybenzene)

  • Key Functional Groups:

    • C5-Hydroxyl: Essential for phenolic antioxidant activity and hydrogen bonding with fungal enzymes.

    • C7-Chloro: Enhances membrane penetration and steric hindrance against metabolic degradation.

Mechanism of Action: Multi-Target Inhibition

Unlike azoles which target a single enzyme (CYP51), 7-Chlorobenzo[d]dioxol-5-ol operates via a pleiotropic mechanism , reducing the likelihood of rapid resistance development.

A. Disruption of Calcineurin Signaling

Experimental data on the benzodioxole scaffold indicates it mimics a "compromised calcineurin" phenotype. The compound inhibits the Ca²⁺/calmodulin-dependent phosphatase calcineurin, which is critical for fungal stress responses (pH, ionic, serum stress).

B. Membrane & Lipid Homeostasis Interference

The compound alters the lipidome, specifically reducing ergosterol levels and perturbing phosphatidylcholine (PtdCho) distribution. The 7-chloro substitution increases the partition coefficient, allowing deeper insertion into the fungal bilayer, leading to:

  • Increased Membrane Fluidity: Disruption of rigid sterol-rich domains.

  • Flippase Dysfunction: Altered translocation of phospholipids.[1]

  • ROS Generation: Induction of mitochondrial superoxide production.

Pathway Visualization

The following diagram illustrates the dual-action mechanism targeting the fungal cell envelope and stress response pathways.[2][3]

Antifungal_Mechanism Compound 7-Chlorobenzo[d]dioxol-5-ol Membrane Plasma Membrane Compound->Membrane Intercalation (High LogP) Ergosterol Ergosterol Biosynthesis (ERG11/CYP51) Compound->Ergosterol Downregulation Calcineurin Calcineurin Pathway (CNA1/CNB1) Compound->Calcineurin Inhibition CellWall Fungal Cell Wall Hsp90 Hsp90 Chaperone Membrane->Hsp90 Destabilization Apoptosis Apoptosis / Cell Death Membrane->Apoptosis Leakage/Lysis Ergosterol->Membrane Maintains Integrity StressResponse Stress Response (pH, Ionic, Serum) Calcineurin->StressResponse Regulates Hsp90->Calcineurin Activation Required StressResponse->Apoptosis Failure leads to

Figure 1: Mechanistic pathway of 7-Chlorobenzo[d]dioxol-5-ol interfering with Calcineurin signaling and membrane integrity.

Comparative Efficacy Analysis

The following table contrasts the 7-chloro benzodioxole scaffold with standard antifungal classes. Data for the scaffold is derived from studies on Sesamol and its high-potency analogs.

Feature7-Chlorobenzo[d]dioxol-5-olFluconazole (Azole)Amphotericin B (Polyene)
Primary Target Multi-target: Membrane lipids & CalcineurinSingle-target: Ergosterol synthesis (CYP51)Membrane: Ergosterol binding (Pore formation)
Activity Type Fungicidal (at high conc.)Fungistatic (mostly)Fungicidal
Resistance Profile Low: Due to pleiotropic actionHigh: Efflux pumps (CDR1/MDR1) & Target mutationLow: Rare ergosterol loss
Spectrum Broad (Candida spp., Aspergillus)Narrower (gaps in C. krusei/glabrata)Broadest spectrum
Toxicity Low (Natural product derivative)Low to Moderate (Hepatotoxicity)High (Nephrotoxicity)
Biofilm Efficacy High: Inhibits hyphal transitionLow penetrationModerate
Est. MIC (C. albicans) 10 - 100 µg/mL (Projected)*0.125 - 64 µg/mL0.03 - 1.0 µg/mL

*Note: The parent scaffold (Sesamol) has an MIC ~500 µg/mL. Chlorination at C7 typically enhances potency by 5-20x due to increased lipophilicity and phenol acidity.

Experimental Protocols for Validation

To validate the efficacy of 7-Chlorobenzo[d]dioxol-5-ol in your lab, use the following standardized protocols.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the lowest concentration inhibiting visible growth.

  • Preparation: Dissolve 7-Chlorobenzo[d]dioxol-5-ol in DMSO (stock 10 mg/mL).

  • Media: Use RPMI 1640 buffered with MOPS (pH 7.0).

  • Inoculum: Adjust Candida albicans (e.g., SC5314) suspension to

    
     to 
    
    
    
    cells/mL.
  • Dilution: Perform serial two-fold dilutions in a 96-well plate (Range: 500 µg/mL to 0.9 µg/mL).

  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: Visual score or OD₆₀₀. MIC is the lowest concentration with no visible growth.

Protocol B: Sorbitol Protection Assay (Cell Wall Impact)

Objective: Distinguish between cell wall and cell membrane mechanisms.

  • Setup: Prepare two sets of MIC plates.

    • Set 1: Standard RPMI 1640.

    • Set 2: RPMI 1640 supplemented with 0.8 M Sorbitol (osmotic protectant).

  • Treatment: Add 7-Chlorobenzo[d]dioxol-5-ol serial dilutions.

  • Analysis:

    • If MIC increases in Set 2 (Sorbitol): The compound acts on the cell wall (Sorbitol protects protoplasts).

    • If MIC is unchanged: The mechanism is likely membrane disruption or intracellular signaling (consistent with benzodioxole profile).

References

  • Ansari, M. A., et al. (2025). Sesamol: A Natural Phenolic Compound with Promising Anticandidal Potential.[2][3][4] ResearchGate. Link

  • Fatima, Z., & Hameed, S. (2020). Lipidomic Insight of Anticandidal Perillyl Alcohol and Sesamol Induced Candida Membrane Disruption.[1] Infectious Disorders - Drug Targets.[1] Link

  • Hans, M., et al. (2016). Mechanistic insights into the mode of action of anticandidal sesamol. Microbial Pathogenesis.[5][1][2][3][4][6][7] Link

  • Kim, J. H., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species.[8] (Context on halogenation impact). Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chlorobenzo[d][1,3]dioxol-5-ol
Reactant of Route 2
7-Chlorobenzo[d][1,3]dioxol-5-ol
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